molecular formula C22H30N4O3S B10861186 (R,S,S)-VH032

(R,S,S)-VH032

Número de catálogo: B10861186
Peso molecular: 430.6 g/mol
Clave InChI: ZLOXMSNKPDWMEF-YQVWRLOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R,S,S)-VH032 is a useful research compound. Its molecular formula is C22H30N4O3S and its molecular weight is 430.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H30N4O3S

Peso molecular

430.6 g/mol

Nombre IUPAC

(2R,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C22H30N4O3S/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28)/t16-,17+,19+/m0/s1

Clave InChI

ZLOXMSNKPDWMEF-YQVWRLOYSA-N

SMILES isomérico

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O

SMILES canónico

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O

Origen del producto

United States

Foundational & Exploratory

(R,S,S)-VH032 Mechanism of Action in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the (R,S,S)-VH032 ligand and its core mechanism of action within Proteolysis Targeting Chimeras (PROTACs). It is designed to serve as a resource for researchers, scientists, and professionals involved in the field of targeted protein degradation and drug development. This document details the biochemical interactions, quantitative metrics, experimental methodologies, and relevant signaling pathways associated with the utilization of this compound in PROTAC technology.

Introduction to this compound in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] These molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1]

This compound is a potent and selective small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] As a crucial component of many PROTACs, this compound serves as the "anchor" that hijacks the VHL E3 ligase machinery. By incorporating VH032 into a PROTAC, researchers can direct the VHL ligase to a specific protein of interest for targeted degradation.[3] The stereochemistry of VH032 is critical for its high-affinity binding to VHL.

Core Mechanism of Action

The fundamental mechanism of a this compound-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase. This process can be broken down into the following key steps:

  • Binding Events: The PROTAC molecule, containing the this compound warhead, simultaneously binds to the protein of interest (POI) and the VHL E3 ligase complex. The formation of this ternary complex is a critical determinant of the PROTAC's efficacy.

  • Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades the POI into smaller peptides.

  • Catalytic Cycle: After the degradation of the POI, the PROTAC molecule is released and can engage another target protein and VHL ligase, thus acting catalytically to induce the degradation of multiple protein copies.

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 cluster_3 POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds PROTAC This compound PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Transfer via VHL E2 E2 Enzyme E2->Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: Mechanism of action for a this compound-based PROTAC.

Quantitative Data and Analysis

The efficacy of this compound and the PROTACs derived from it are characterized by several key quantitative parameters. These metrics are essential for comparing the potency and efficiency of different PROTAC molecules.

Binding Affinity (Kd)

The dissociation constant (Kd) measures the binding affinity of a ligand to its protein target. A lower Kd value indicates a stronger binding affinity.

Ligand/PROTACTargetKd (nM)Assay MethodReference
This compoundVHL185Fluorescence Polarization
VH101 (VH032 analog)VHL44Fluorescence Polarization
BODIPY FL VH032GST-VCB~3.0TR-FRET
Degradation Efficiency (DC50 and Dmax)

The degradation efficiency of a PROTAC is typically quantified by two parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ARV-771BRD2/3/422Rv1<1>90
MZ1BRD4HEK293T~30>90
MS21pan-AktHEK-293Not specifiedNot specified
BETd-260BET proteinsMNNG/HOS, Saos-2Not specifiedNot specified
CRBN PROTACKRASNCI-H35830Not specified
VHL PROTACKRASNCI-H358100Not specified

Experimental Protocols

The characterization of this compound-based PROTACs relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics and affinity of a PROTAC to its target protein and the E3 ligase.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, NTA)

  • Purified target protein, E3 ligase complex (e.g., VCB), and PROTAC

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Ligand Immobilization: Immobilize the purified E3 ligase (e.g., biotinylated VCB complex on a streptavidin chip) onto the sensor chip surface.

  • Analyte Injection: Prepare a series of dilutions of the PROTAC (analyte) in running buffer.

  • Binary Interaction: Inject the PROTAC dilutions over the immobilized ligase to measure the binary binding kinetics (association and dissociation rates) and calculate the Kd.

  • Ternary Complex Formation: To measure ternary complex formation, inject a mixture of the PROTAC and the target protein over the immobilized ligase. The formation of the ternary complex will result in a larger binding response.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd) for both binary and ternary interactions. The cooperativity of ternary complex formation can also be calculated.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a proximity-based assay used to detect and quantify the formation of the ternary complex in solution.

Materials:

  • TR-FRET compatible plate reader

  • Tagged proteins (e.g., His-tagged VHL, GST-tagged POI)

  • Lanthanide-labeled antibody (donor, e.g., Tb-anti-His)

  • Fluorescently labeled antibody (acceptor, e.g., AF488-anti-GST)

  • PROTAC compound

  • Assay buffer

Procedure:

  • Reagent Preparation: Prepare a solution containing the tagged VHL, tagged POI, donor-labeled antibody, and acceptor-labeled antibody in the assay buffer.

  • PROTAC Titration: Add a serial dilution of the PROTAC to the wells of a microplate.

  • Assay Incubation: Add the protein/antibody mixture to the wells containing the PROTAC. Incubate the plate to allow for ternary complex formation.

  • TR-FRET Measurement: Measure the TR-FRET signal using a plate reader. The signal is generated when the donor and acceptor fluorophores are brought into close proximity by the formation of the ternary complex.

  • Data Analysis: Plot the TR-FRET signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed, from which the potency of ternary complex formation can be determined.

Signaling Pathways and Biological Consequences

The degradation of a target protein by a this compound-based PROTAC can have significant downstream effects on cellular signaling pathways. A prominent example is the degradation of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.

BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, including c-MYC. Degradation of BET proteins by PROTACs leads to the downregulation of c-MYC expression, which in turn can inhibit cell proliferation and induce apoptosis in cancer cells.

Furthermore, studies have shown that BET protein degradation can impact other critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The degradation of BET proteins can lead to the suppression of Akt and mTOR signaling, further contributing to the anti-cancer effects of these PROTACs.

Signaling_Pathway cluster_0 PROTAC Action cluster_1 Downstream Effects cluster_2 Cellular Outcomes PROTAC This compound BET PROTAC BET BET Proteins (BRD4) PROTAC->BET Degrades cMYC c-MYC Transcription BET->cMYC Inhibits Akt_mTOR Akt/mTOR Pathway BET->Akt_mTOR Activates Proliferation Cell Proliferation cMYC->Proliferation Promotes Apoptosis Apoptosis cMYC->Apoptosis Inhibits Akt_mTOR->Proliferation Promotes Akt_mTOR->Apoptosis Inhibits PROTAC_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Cellular & Mechanistic Studies cluster_3 In Vivo Evaluation Design 1. Target Selection & PROTAC Design Synthesis 2. Chemical Synthesis Design->Synthesis Biochemical 3. Biochemical Assays (SPR, TR-FRET) Synthesis->Biochemical Cellular_Degradation 4. Cellular Degradation (Western Blot) Biochemical->Cellular_Degradation Phenotypic 5. Phenotypic Assays (Viability, Apoptosis) Cellular_Degradation->Phenotypic Pathway 6. Pathway Analysis Phenotypic->Pathway PK_PD 7. Pharmacokinetics & Pharmacodynamics Pathway->PK_PD Efficacy 8. In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy

References

The Pivotal Role of (R,S,S)-VH032 in Advancing Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

(R,S,S)-VH032 has emerged as a cornerstone molecule in the field of targeted protein degradation (TPD), a revolutionary therapeutic modality that harnesses the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides an in-depth analysis of the function and application of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, present key quantitative data for this compound-based PROTACs (Proteolysis Targeting Chimeras), and provide detailed experimental protocols for assays critical to the development of these novel therapeutics.

Core Concept: Hijacking the Ubiquitin-Proteasome System

This compound is a potent and specific ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] In its natural role, the VHL E3 ligase complex targets the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for ubiquitination and subsequent degradation by the proteasome under normal oxygen conditions.[3][4][5] this compound functions as a VHL/HIF-1α interaction inhibitor, and it is this property that makes it a critical component in the design of PROTACs.

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By incorporating this compound as the E3 ligase ligand, researchers can create PROTACs that effectively hijack the VHL E3 ligase and redirect it to a new protein target for degradation.

Quantitative Analysis of this compound-Based PROTACs

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the percentage of protein degraded at saturating PROTAC concentrations. The following tables summarize the degradation data for several prominent this compound-based PROTACs.

PROTACTarget ProteinCell LineDC50DmaxReference(s)
MZ1 BRD4H6618 nM>95%
H83823 nM>95%
HeLa< 100 nMNot Reported
AT1 BRD4HeLa>= 10 nMNot Reported
ARV-771 BRD2/3/4Castration-Resistant Prostate Cancer (CRPC) cell lines< 1 nM - < 5 nM>95%
C004019 TauHEK293-hTauNot ReportedSignificant degradation
SH-SY5YNot ReportedSignificant degradation

Table 1: Degradation Efficiency of this compound-Based PROTACs Targeting Bromodomain-Containing Proteins. This table highlights the potent degradation of BRD proteins by MZ1, AT1, and ARV-771 in various cancer cell lines.

PROTACTarget ProteinDisease ModelKey FindingsReference(s)
C004019 TauAlzheimer's Disease Models (in vitro and in vivo)Robustly promotes tau clearance via the ubiquitination-proteasome pathway.

Table 2: Degradation Efficiency of a this compound-Based PROTAC Targeting Tau Protein. This table showcases the potential of this compound-based PROTACs in neurodegenerative diseases.

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound-based PROTACs involves the induced formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC This compound-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Proteasome->Degraded_POI Degradation

Figure 1: Mechanism of action of a this compound-based PROTAC.

The VHL-HIF-1α signaling pathway is the native context in which VHL operates. Understanding this pathway is crucial for appreciating the hijacking mechanism employed by this compound-based PROTACs.

VHL_HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α PHD_N PHD HIF1a_N->PHD_N Hydroxylation VHL_N VHL E3 Ligase PHD_N->VHL_N Recognition Ub_N Ubiquitin VHL_N->Ub_N Ubiquitination Proteasome_N Proteasome Ub_N->Proteasome_N Degradation_N Degradation Proteasome_N->Degradation_N HIF1a_H HIF-1α HIF1_Complex_H HIF-1 Complex HIF1a_H->HIF1_Complex_H HIF1b_H HIF-1β (ARNT) HIF1b_H->HIF1_Complex_H Nucleus_H Nucleus HIF1_Complex_H->Nucleus_H Translocation HRE_H Hypoxia Response Element (HRE) Nucleus_H->HRE_H Gene_Transcription_H Target Gene Transcription HRE_H->Gene_Transcription_H

Figure 2: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental Protocols

The development and characterization of this compound-based PROTACs rely on a suite of robust biochemical and cellular assays. Below are detailed protocols for key experiments.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the reduction of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, α-tubulin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect chemiluminescence using an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Fluorescence Polarization (FP) Assay for VHL Binding

This competitive binding assay is used to determine the affinity of a PROTAC or its VHL ligand component for the VHL E3 ligase.

  • Reagents and Materials:

    • Purified VHL protein complex (VCB: VHL, Elongin B, and Elongin C)

    • Fluorescently labeled tracer (e.g., FAM-DEALA-Hyp-YIPD, a HIF-1α peptide mimic)

    • Assay buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)

    • Test compounds (PROTACs or VHL ligands) dissolved in DMSO

    • Black, low-volume 384-well plates

    • Fluorescence polarization plate reader

  • Assay Protocol:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the test compounds or DMSO (for controls).

    • Add a pre-mixed solution of the VHL protein complex and the fluorescent tracer to all wells. Final concentrations should be optimized but can start at 50 nM VHL complex and 10 nM tracer.

    • Incubate the plate at room temperature for 60-90 minutes, protected from light, to reach binding equilibrium.

    • Measure fluorescence polarization using appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for FAM).

  • Data Analysis:

    • Calculate the degree of inhibition based on the decrease in the polarization signal.

    • Determine IC50 values by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding

TR-FRET is another powerful method for quantifying VHL binding, often offering higher sensitivity than FP assays.

  • Reagents and Materials:

    • Tagged VHL protein complex (e.g., His-tagged VCB)

    • Terbium-labeled anti-tag antibody (donor fluorophore)

    • Fluorescently labeled VHL ligand (e.g., BODIPY-FL-VH032, acceptor fluorophore)

    • Assay buffer

    • Test compounds in DMSO

    • White, low-volume 384-well plates

    • TR-FRET compatible plate reader

  • Assay Protocol:

    • Prepare serial dilutions of test compounds.

    • Add compounds or DMSO to the wells of a 384-well plate.

    • Add a pre-mixed solution of the tagged VHL complex, Tb-labeled anti-tag antibody, and fluorescent VHL ligand. Optimized starting concentrations could be 2 nM VHL, 2 nM antibody, and 4 nM fluorescent ligand.

    • Incubate for 90-120 minutes at room temperature, protected from light.

    • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths (e.g., ~620 nm for Terbium and ~665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Determine IC50 values from the dose-response curve of the TR-FRET ratio versus compound concentration.

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of the target protein by the recruited E3 ligase.

  • Reagents and Materials:

    • Recombinant E1 activating enzyme (e.g., UBE1)

    • Recombinant E2 conjugating enzyme (e.g., UbcH5a)

    • Recombinant VHL E3 ligase complex

    • Recombinant target protein of interest

    • Ubiquitin

    • ATP

    • Ubiquitination reaction buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl2, 2 mM DTT)

    • Test PROTACs

  • Assay Protocol:

    • Set up reactions in microcentrifuge tubes containing the reaction buffer, E1, E2, VHL complex, target protein, ubiquitin, and the PROTAC at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).

    • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the reaction products by Western blotting using an antibody against the target protein.

    • The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates poly-ubiquitination.

Experimental and Developmental Workflow

The discovery and development of a novel this compound-based PROTAC is a multi-step process that involves iterative design, synthesis, and biological evaluation.

PROTAC_Development_Workflow cluster_workflow PROTAC Discovery and Development Workflow Target_Selection 1. Target Selection (Protein of Interest) Ligand_Design 2. Ligand Design & Synthesis (POI binder and this compound) Target_Selection->Ligand_Design PROTAC_Assembly 3. PROTAC Assembly (Linker Optimization) Ligand_Design->PROTAC_Assembly In_Vitro_Binding 4. In Vitro Binding Assays (FP or TR-FRET for VHL binding) PROTAC_Assembly->In_Vitro_Binding In_Vitro_Ubiquitination 5. In Vitro Ubiquitination Assay In_Vitro_Binding->In_Vitro_Ubiquitination Cellular_Degradation 6. Cellular Degradation Assay (Western Blot for DC50/Dmax) In_Vitro_Ubiquitination->Cellular_Degradation Lead_Optimization 7. Lead Optimization (SAR studies) Cellular_Degradation->Lead_Optimization Iterative Improvement Lead_Optimization->PROTAC_Assembly In_Vivo_Studies 8. In Vivo Efficacy and PK/PD Lead_Optimization->In_Vivo_Studies

Figure 3: A generalized workflow for the discovery and development of this compound-based PROTACs.

Conclusion

This compound has proven to be an indispensable tool in the advancement of targeted protein degradation. Its high affinity and specificity for the VHL E3 ligase have enabled the development of a multitude of potent and selective PROTACs against a wide range of therapeutic targets. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel this compound-based degraders. As the landscape of TPD continues to expand, the foundational role of this compound is set to endure, driving the development of next-generation therapeutics for a host of challenging diseases.

References

(R,S,S)-VH032 as a von Hippel-Lindau (VHL) Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S,S)-VH032 is a potent and selective small-molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It functions as an inhibitor of the VHL and hypoxia-inducible factor 1α (HIF-1α) protein-protein interaction.[1][2][3] This characteristic has positioned VH032 as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.[2] This technical guide provides an in-depth overview of this compound, including its binding characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Principles: VHL-Mediated Protein Degradation

The VHL protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^).[2] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on proline residues. This post-translational modification is recognized by VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. In hypoxic conditions, this hydroxylation is inhibited, causing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in processes like angiogenesis. VH032 mimics the hydroxylated proline motif of HIF-1α, allowing it to bind to the same pocket on VHL and disrupt the native VHL:HIF-1α interaction.

Quantitative Data: Binding Affinity of VH032 and Related Ligands to VHL

The binding affinity of VH032 and its derivatives to the VHL complex has been characterized using various biophysical assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of VH032 and Analogs Determined by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

CompoundIC50 (nM)Ki (nM)
VH03277.833.4
VH29844.018.9
MZ114.76.3
VH032 amine13,3005,700
Me-VH032 amine7,9003,400
BOC-VH0324,9002,100
VH032 phenol34.014.6
VH032-PEG4-amine5.96.8

Table 2: Binding Affinity of VH032 and Analogs Determined by Fluorescence Polarization (FP) Assay

CompoundIC50 (nM)Ki (nM)
VH032352.2142.1
VH298288.2110.4
MZ1226.279.7
BOC-VH03216,3008,000
VH032 phenol212.577.9
VH032-PEG4-amine430.8181.0

Table 3: Dissociation Constants (Kd) for VH032 and Related Probes

Compound/ProbeMethodKdReference
VH032Not Specified185 nM
BODIPY FL VH032TR-FRET3.01 nM
BODIPY FL VH032FP Assay100.8 nM

Signaling Pathways and Experimental Workflows

VHL-HIF-1α Signaling Pathway

Under normoxic conditions, VHL plays a crucial role in the degradation of HIF-1α. VH032 disrupts this process by competing with HIF-1α for binding to VHL.

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_inhibition Inhibition by VH032 HIF-1α HIF-1α PHD PHD HIF-1α->PHD O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHD->Hydroxylated HIF-1α VHL Complex VHL Complex Hydroxylated HIF-1α->VHL Complex Hydroxylated HIF-1α->VHL Complex Binding Blocked Ubiquitination Ubiquitination VHL Complex->Ubiquitination VHL_VH032_Complex VHL-VH032 Complex Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation VH032 VH032 VH032->VHL Complex Binds to VHL

Caption: VHL-HIF-1α signaling and VH032 inhibition.

Experimental Workflow: TR-FRET Competition Assay

This workflow illustrates the principle of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of a test compound for VHL.

TR_FRET_Workflow cluster_assay TR-FRET Competition Assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor VHL_Complex GST-VBC Complex (VHL-ElonginB-ElonginC) Tb_Antibody Tb-anti-GST Antibody (Donor) BODIPY_VH032 BODIPY FL VH032 (Acceptor Probe) Test_Compound Test Compound (e.g., VH032) VHL_Complex_1 GST-VBC FRET_Signal High TR-FRET Signal VHL_Complex_1->FRET_Signal Tb_Antibody_1 Tb-Ab Tb_Antibody_1->VHL_Complex_1 Binds GST BODIPY_VH032_1 BODIPY-VH032 BODIPY_VH032_1->VHL_Complex_1 Binds VHL VHL_Complex_2 GST-VBC No_FRET_Signal Low TR-FRET Signal VHL_Complex_2->No_FRET_Signal Tb_Antibody_2 Tb-Ab Tb_Antibody_2->VHL_Complex_2 Binds GST Test_Compound_2 Test Compound Test_Compound_2->VHL_Complex_2 Competes for VHL binding

Caption: TR-FRET competition assay workflow.

PROTAC Development Workflow Using VH032

VH032 serves as the VHL-recruiting ligand in a PROTAC. The PROTAC brings a target protein into proximity with the VHL E3 ligase complex, leading to the target's ubiquitination and degradation.

PROTAC_Workflow Target_Protein Target Protein of Interest PROTAC PROTAC Molecule (Target Ligand - Linker - VH032) Target_Protein->PROTAC Binds Target Ternary_Complex Ternary Complex (Target-PROTAC-VHL) VHL_Complex VHL E3 Ligase Complex VHL_Complex->PROTAC Binds VHL (via VH032) Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation of Target Ubiquitination->Proteasomal_Degradation

Caption: PROTAC mechanism of action using VH032.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Assay

This protocol is adapted from a general method for characterizing VHL ligands.

Materials:

  • GST-tagged VCB (VHL-ElonginC-ElonginB) complex

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • BODIPY FL VH032 (acceptor fluorescent probe)

  • Test compounds (e.g., this compound)

  • Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of test compounds dissolved in DMSO into the 384-well plates. Include positive controls (e.g., unlabeled VH032) and negative controls (DMSO only).

  • Reagent Preparation:

    • Prepare a solution of GST-VCB complex and Tb-anti-GST antibody in assay buffer.

    • Prepare a solution of BODIPY FL VH032 in assay buffer.

  • Reagent Addition:

    • Add the GST-VCB/Tb-anti-GST mixture to each well.

    • Add the BODIPY FL VH032 solution to each well.

    • Final concentrations in the assay could be, for example, 2 nM GST-VCB, 2 nM Tb-anti-GST, and 4 nM BODIPY FL VH032.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 90 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader. Excite the donor (Terbium) at approximately 340 nm and measure the emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 520 nm for BODIPY FL).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Assay

This protocol outlines a competitive binding assay using fluorescence polarization.

Materials:

  • ELOB/ELOC/VHL complex

  • BODIPY FL VH032 (fluorescent probe)

  • Test compounds

  • VHL Assay Buffer (FP)

  • 96-well or 384-well black plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Thaw the ELOB/ELOC/VHL complex on ice and dilute to the desired concentration in VHL Assay Buffer.

    • Dilute the BODIPY FL VH032 probe to the working concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup (for a 50 µL final volume):

    • To wells for "Test Inhibitor" and "Positive Control," add 40 µL of the diluted ELOB/ELOC/VHL complex.

    • To "Negative Control" wells, add 40 µL of VHL Assay Buffer.

    • To "Blank" wells, add 45 µL of VHL Assay Buffer.

    • Add 5 µL of the diluted test compound to the "Test Inhibitor" wells.

    • Add 5 µL of a known inhibitor (e.g., VH298) to the "Positive Control" wells.

    • Add 5 µL of buffer/DMSO to the "Negative Control" and "Blank" wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Probe Addition: Add 5 µL of the diluted BODIPY FL VH032 probe to all wells except the "Blank".

  • Final Incubation: Incubate for 30-45 minutes at room temperature with gentle shaking.

  • Measurement: Read the fluorescence polarization of the plate at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percentage of binding inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the curve to determine the IC50 value.

Conclusion

This compound is a well-characterized and indispensable tool in the field of targeted protein degradation. Its high affinity and selectivity for VHL make it an ideal E3 ligase-recruiting ligand for the development of PROTACs. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with VH032 and developing novel therapeutics based on the VHL-mediated degradation pathway. The continued exploration of VH032 and its derivatives will undoubtedly lead to further advancements in the treatment of a wide range of diseases.

References

An In-depth Technical Guide to (R,S,S)-VH032: A Ligand for the VHL E3 Ligase

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (R,S,S)-VH032, a pivotal molecule in the field of targeted protein degradation. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, experimental protocols, and key data associated with this von Hippel-Lindau (VHL) E3 ligase ligand.

Chemical Structure and Properties

This compound is a synthetic small molecule that serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its chemical structure is fundamental to its function, enabling it to be incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins.

Chemical Structure:

The IUPAC name for this compound is (2R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while extensive data is available for its molecular formula and weight, specific experimental values for properties such as melting and boiling points are not widely reported in the literature.

PropertyValueSource
Molecular Formula C₂₄H₃₂N₄O₄S[1]
Molecular Weight 472.6 g/mol [1]
Appearance White to off-white solid[2]
Melting Point Not reported
Boiling Point Not reported
Solubility DMSO: ≥ 100 mg/mL (≥ 211.60 mM)[2]
Ethanol: Soluble
Methanol: Soluble
Acetone: Not reported
Chloroform: Not reported

In Vivo Formulation Solubility: [2]

FormulationSolubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3.5 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 3.5 mg/mL
10% DMSO, 90% Corn Oil≥ 3.5 mg/mL

Mechanism of Action and Signaling Pathway

This compound functions as a crucial component of PROTACs by recruiting the VHL E3 ubiquitin ligase. This action hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade a target protein.

This compound is also an inhibitor of the VHL/HIF-1α interaction. Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs). This modification allows VHL to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. In hypoxic conditions, PHDs are inactive, leading to the stabilization and accumulation of HIF-1α, which then promotes the transcription of genes involved in processes like angiogenesis and glycolysis. By binding to VHL, this compound can disrupt the VHL/HIF-1α interaction, leading to the stabilization of HIF-1α even under normoxic conditions.

VHL_HIF1a_Pathway VHL/HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_VH032 This compound Intervention HIF1a_normoxia HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF1a_normoxia->PHDs O₂ HIF1a_OH Hydroxylated HIF-1α PHDs->HIF1a_OH Hydroxylation VHL_E3 VHL E3 Ligase Complex HIF1a_OH->VHL_E3 Recognition Proteasome Proteasome HIF1a_OH->Proteasome Targeting VHL_E3->HIF1a_OH Ubiquitination Ub Ubiquitin Ub->VHL_E3 Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α PHDs_inactive Inactive PHDs HIF1a_hypoxia->PHDs_inactive Low O₂ HIF1a_stable Stable HIF-1α HIF1a_hypoxia->HIF1a_stable HIF1_dimer HIF-1 Dimer HIF1a_stable->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer HRE Hypoxia Response Element (HRE) in DNA HIF1_dimer->HRE p300 p300/CBP p300->HIF1_dimer Gene_Transcription Gene Transcription (e.g., Angiogenesis, Glycolysis) HRE->Gene_Transcription VH032 This compound VHL_E3_2 VHL E3 Ligase Complex VH032->VHL_E3_2 Binding PROTAC PROTAC VH032->PROTAC Incorporation HIF1a_OH_2 Hydroxylated HIF-1α HIF1a_OH_2->VHL_E3_2 Interaction Blocked PROTAC->VHL_E3_2 Recruitment Target_Protein Target Protein PROTAC->Target_Protein Binding Proteasome_2 Proteasome Target_Protein->Proteasome_2 Ubiquitination & Targeting Degradation_2 Targeted Degradation Proteasome_2->Degradation_2

Caption: VHL/HIF-1α signaling pathway and the role of this compound.

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process. A common strategy involves the synthesis of a key amine precursor, (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH032 amine), followed by an acetylation step. A feasible, column chromatography-free, multi-gram scale synthesis of VH032 amine has been developed, making it more accessible for PROTAC library construction.

VH032_Synthesis General Synthesis Workflow for this compound Start Starting Materials (e.g., 4-bromobenzylamine, 4-methylthiazole) Intermediate_Cpd4 (4-(4-methylthiazol-5-yl)phenyl)methanamine (Compound 4) Start->Intermediate_Cpd4 Multi-step synthesis Coupling_1 Amide Coupling Intermediate_Cpd4->Coupling_1 Boc_Proline Boc-Protected (2S,4R)-4-hydroxyproline Boc_Proline->Coupling_1 Deprotection_1 Boc Deprotection Coupling_1->Deprotection_1 Coupling_2 Amide Coupling Deprotection_1->Coupling_2 Boc_tert_Leucine Boc-Protected (S)-tert-Leucine Boc_tert_Leucine->Coupling_2 Deprotection_2 Boc Deprotection Coupling_2->Deprotection_2 VH032_Amine This compound Amine Deprotection_2->VH032_Amine Acetylation Acetylation (Acetic Anhydride, DIPEA, DCM) VH032_Amine->Acetylation Final_Product This compound Acetylation->Final_Product

Caption: A generalized workflow for the chemical synthesis of this compound.

A detailed protocol for the final acetylation step is as follows:

  • Dissolve VH032 amine in dichloromethane (DCM).

  • Add N,N-diisopropylethylamine (DIPEA).

  • Add acetic anhydride to the solution.

  • Stir the reaction mixture.

  • Purify the product using a suitable method like preparative HPLC to obtain this compound.

Key Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding

TR-FRET assays are commonly used to measure the binding affinity of ligands to VHL. This method relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

Materials:

  • Tagged VHL protein complex (e.g., GST-tagged VCB)

  • Terbium-labeled anti-tag antibody (e.g., anti-GST-Tb)

  • Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

  • Test compounds (including this compound) dissolved in DMSO

  • White, low-volume 384-well plates

Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • In a 384-well plate, add the test compounds or DMSO (for controls) to the appropriate wells.

  • Add a pre-mixed solution of the tagged VHL protein complex, Tb-labeled anti-tag antibody, and the fluorescent VHL ligand in the assay buffer to all wells. Optimized concentrations are crucial, but a starting point could be 2 nM VHL complex, 2 nM anti-tag antibody, and 4 nM fluorescent ligand.

  • Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes), protected from light, to allow the binding to reach equilibrium.

  • Measure the time-resolved fluorescence at two wavelengths: the donor emission (e.g., ~620 nm for Terbium) and the acceptor emission (e.g., ~665 nm for the acceptor).

Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated for each well. The degree of inhibition by the test compound is determined by the decrease in the TR-FRET signal. IC₅₀ values are then calculated by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/MTS Assay)

Cell viability assays are essential to assess the cytotoxic effects of this compound or PROTACs containing this ligand. The MTT and MTS assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compounds (including this compound or derived PROTACs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay, e.g., SDS in HCl)

  • 96-well plates

  • Microplate reader

MTT Assay Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of ~570 nm.

MTS Assay Protocol:

  • Follow steps 1 and 2 of the MTT protocol.

  • Add MTS reagent directly to the culture medium in each well.

  • Incubate for 1-4 hours at 37°C.

  • Read the absorbance at a wavelength of ~490 nm.

Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. IC₅₀ values, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curves.

Experimental_Workflows Experimental Workflows cluster_trfret TR-FRET Assay cluster_viability Cell Viability Assay (MTT/MTS) trfret_start Prepare Reagents (VHL, Antibody, Probe, Compound) trfret_plate Dispense into 384-well Plate trfret_start->trfret_plate trfret_incubate Incubate (e.g., 90-120 min) trfret_plate->trfret_incubate trfret_read Read TR-FRET Signal (Donor & Acceptor Emission) trfret_incubate->trfret_read trfret_analyze Calculate Ratio & IC₅₀ trfret_read->trfret_analyze via_seed Seed Cells in 96-well Plate via_treat Treat with Compound via_seed->via_treat via_incubate Incubate (e.g., 24-72h) via_treat->via_incubate via_reagent Add MTT/MTS Reagent via_incubate->via_reagent via_incubate2 Incubate (1-4h) via_reagent->via_incubate2 via_read Read Absorbance via_incubate2->via_read via_analyze Calculate Viability & IC₅₀ via_read->via_analyze

Caption: Overview of TR-FRET and Cell Viability Assay workflows.

Quantitative Data

The following table summarizes key quantitative data for this compound and related compounds from various assays.

CompoundAssay TypeTargetValueSource
This compound TR-FRETVHLIC₅₀: 77.8 nM
Kᵢ: 33.4 nM
FP AssayVHLIC₅₀: 352.2 nM
Kᵢ: 142.1 nM
VH032 Amine TR-FRETVHLIC₅₀: 13.3 µM
Kᵢ: 5.7 µM
VH298 TR-FRETVHLIC₅₀: 44.0 nM
Kᵢ: 18.9 nM
FP AssayVHLIC₅₀: 288.2 nM
Kᵢ: 110.4 nM
MZ1 (PROTAC) TR-FRETVHLIC₅₀: 14.7 nM
Kᵢ: 6.3 nM
FP AssayVHLIC₅₀: 226.2 nM
Kᵢ: 79.7 nM

This guide provides a foundational understanding of this compound for researchers in the field of targeted protein degradation. The provided data and protocols serve as a valuable resource for designing and conducting experiments involving this important VHL ligand.

References

The Crucial Role of Stereochemistry in VH032's Affinity for the VHL E3 Ligase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical impact of stereochemistry on the binding affinity of VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Understanding these stereochemical nuances is paramount for the rational design of effective Proteolysis Targeting Chimeras (PROTACs) and other therapeutics that leverage the VHL-mediated ubiquitin-proteasome system for targeted protein degradation. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the relevant biological pathways.

The Stereochemical Imperative of the Hydroxyproline Core

The interaction between VH032 and VHL is exquisitely sensitive to the stereochemical configuration of its (2S,4R)-hydroxyproline (Hyp) core. This specific arrangement is essential for mimicking the binding of the native VHL substrate, Hypoxia-Inducible Factor-1α (HIF-1α), which is post-translationally hydroxylated at key proline residues. The hydroxyl group of the trans-hydroxyproline in VH032 forms a critical hydrogen bond with the side chain of Ser110 within the VHL binding pocket, an interaction that is fundamental for high-affinity binding.

A study on fluorinated VH032 derivatives highlights this stereoselectivity. An analog incorporating (3R,4S)-3-fluoro-4-hydroxyproline, which maintains a similar ring pucker and hydroxyl orientation to the native (2S,4R)-hydroxyproline, exhibits a binding affinity to VHL that is comparable to the parent VH032. In stark contrast, the introduction of a (3S,4S)-3-fluoro-4-hydroxyproline epimer results in a dramatic, nearly 20-fold reduction in binding affinity[1][2][3][4][5]. This significant loss of affinity underscores the stringent stereochemical requirements of the VHL binding pocket.

Quantitative Analysis of VH032 and Analog Binding to VHL

The following table summarizes the binding affinities of VH032 and its stereochemically modified analogs for the VHL protein complex, as determined by Isothermal Titration Calorimetry (ITC).

CompoundHydroxyproline MoietyDissociation Constant (Kd) [nM]Reference
VH032 (2S,4R)-4-hydroxyproline185 ± 7
Analog 1 (14a) (3R,4S)-3-fluoro-4-hydroxyproline244 ± 6
Analog 2 (14b) (3S,4S)-3-fluoro-4-hydroxyproline3,080 ± 10

Experimental Protocols for Assessing VHL Binding

The determination of binding affinities for VHL ligands like VH032 is crucial for their development and optimization. Two common biophysical techniques employed for this purpose are Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation:

    • The VHL protein, typically as a complex with Elongin B and Elongin C (VCB), is extensively dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

    • The VH032 ligand or its analogs are dissolved in the final dialysis buffer to ensure a precise buffer match and avoid heats of dilution. The concentration of the ligand is accurately determined.

  • ITC Experiment:

    • The VCB protein complex is loaded into the sample cell of the calorimeter at a concentration of approximately 10-20 µM.

    • The VH032 ligand is loaded into the injection syringe at a concentration 10-15 times that of the protein in the cell (e.g., 150-300 µM).

    • The experiment is performed at a constant temperature, typically 25°C.

    • A series of small injections (e.g., 2-3 µL) of the ligand into the protein solution are performed. The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat of dilution, determined from control experiments (injecting ligand into buffer), is subtracted from the experimental data.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry of the interaction.

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted by a labeled tracer molecule upon binding to a larger protein. It is a high-throughput method well-suited for screening and determining the inhibitory constants (Ki) of unlabeled ligands.

Methodology:

  • Reagents and Buffers:

    • VHL Protein Complex (VCB): Purified VCB complex.

    • Fluorescent Tracer: A fluorescently labeled peptide derived from HIF-1α (e.g., FAM-labeled 19-mer HIF-1α peptide) that binds to VHL with high affinity.

    • Assay Buffer: e.g., 100 mM sodium phosphate pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 0.5 mM DTT.

    • Test Compound: VH032 or its analogs dissolved in DMSO.

  • Assay Procedure (384-well plate format):

    • A solution of the VCB protein complex and the fluorescent tracer is prepared in the assay buffer. The concentrations are optimized to achieve a stable and significant polarization window.

    • The test compounds (VH032 analogs) are serially diluted in assay buffer containing a constant percentage of DMSO.

    • In a microplate, the VCB/tracer solution is mixed with the diluted test compounds.

    • Control wells include:

      • Maximum Polarization: VCB/tracer solution with buffer/DMSO only.

      • Minimum Polarization: Tracer solution with buffer/DMSO only (no VCB).

    • The plate is incubated at room temperature for a set period (e.g., 30-60 minutes) to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

    • The percentage of inhibition for each compound concentration is calculated relative to the maximum and minimum polarization controls.

    • The IC50 value (the concentration of the compound that inhibits 50% of the tracer binding) is determined by fitting the data to a dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

VHL Signaling Pathway and the Impact of VH032

The VHL protein is a key component of an E3 ubiquitin ligase complex that targets the α-subunit of the transcription factor HIF-1 for degradation. This process is crucial for cellular adaptation to changes in oxygen availability.

Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This modification creates a binding site for VHL. The VHL complex then polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome. This keeps HIF-1α levels low and prevents the transcription of hypoxia-responsive genes.

VH032 acts as a competitive inhibitor of the VHL-HIF-1α interaction. By binding to the same site on VHL that recognizes hydroxylated HIF-1α, VH032 prevents the recruitment of HIF-1α to the E3 ligase complex. This leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β (ARNT), and activate the transcription of genes involved in processes such as angiogenesis and glycolysis.

VHL_Signaling_Pathway VHL-Mediated HIF-1α Degradation Pathway and VH032 Inhibition cluster_normoxia Normoxia cluster_inhibition Inhibition by VH032 HIF-1α_p HIF-1α HIF-1α_OH Hydroxylated HIF-1α HIF-1α_p->HIF-1α_OH Hydroxylation PHDs Prolyl Hydroxylases (PHDs) + O2 PolyUb_HIF-1α Polyubiquitinated HIF-1α HIF-1α_OH->PolyUb_HIF-1α Ubiquitination VHL_Complex VHL E3 Ligase Complex Ub Ubiquitin Proteasome 26S Proteasome PolyUb_HIF-1α->Proteasome Degradation Degradation Proteasome->Degradation VH032 VH032 VHL_Complex_Inhibited VHL E3 Ligase Complex VH032->VHL_Complex_Inhibited Binding HIF-1α_OH_stable Hydroxylated HIF-1α (Stabilized) HIF-1β HIF-1β (ARNT) HIF-1α_OH_stable->HIF-1β Dimerization Nucleus Nucleus HRE Hypoxia Response Element (HRE) HIF-1β->HRE Binding Transcription Gene Transcription HRE->Transcription

Caption: VHL signaling pathway and the inhibitory action of VH032.

Experimental Workflow for Characterizing VH032 Analogs

The development of novel VHL ligands often involves the synthesis of analogs with modified structures to improve properties such as binding affinity, cell permeability, and metabolic stability. A typical workflow for the characterization of these analogs is outlined below.

Experimental_Workflow Workflow for Characterization of VH032 Analogs Start Design & Synthesize VH032 Analogs Purification Purification & Characterization (HPLC, NMR, MS) Start->Purification Biophysical_Assays Biophysical Binding Assays Purification->Biophysical_Assays ITC Isothermal Titration Calorimetry (ITC) Biophysical_Assays->ITC Direct Binding FP Fluorescence Polarization (FP) Assay Biophysical_Assays->FP Competitive Binding Data_Analysis Determine Kd / Ki ITC->Data_Analysis FP->Data_Analysis Cell_Based_Assays Cell-Based Assays Data_Analysis->Cell_Based_Assays HIF_Stabilization HIF-1α Stabilization (Western Blot) Cell_Based_Assays->HIF_Stabilization Target_Gene_Expression Target Gene Expression (qPCR) Cell_Based_Assays->Target_Gene_Expression Permeability Cell Permeability Assays (e.g., NanoBRET) Cell_Based_Assays->Permeability Lead_Optimization Lead Optimization HIF_Stabilization->Lead_Optimization Target_Gene_Expression->Lead_Optimization Permeability->Lead_Optimization

Caption: A typical experimental workflow for VH032 analog characterization.

References

An In-Depth Technical Guide to the VHL/HIF-1α Interaction and the Role of (R,S,S)-VH032

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical protein-protein interaction between the von Hippel-Lindau (VHL) tumor suppressor protein and the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α). It delves into the molecular mechanisms governing this interaction, its significance in cellular oxygen sensing, and its implications in disease, particularly cancer. Furthermore, this guide offers a detailed examination of (R,S,S)-VH032, a potent small molecule ligand of VHL, highlighting its utility as a chemical tool and a component of proteolysis-targeting chimeras (PROTACs).

The VHL/HIF-1α Interaction: A Master Regulator of Oxygen Homeostasis

Under normoxic (normal oxygen) conditions, the HIF-1α protein is continuously synthesized and rapidly degraded, maintaining it at low cellular levels.[1][2] This degradation is mediated by the VHL protein, which acts as the substrate recognition component of an E3 ubiquitin ligase complex.[3][4] The process begins with the oxygen-dependent hydroxylation of specific proline residues (Pro402 and Pro564) within the oxygen-dependent degradation domain (ODD) of HIF-1α by prolyl hydroxylase domain enzymes (PHDs).[5] This post-translational modification creates a binding site for VHL. Upon binding, the VHL E3 ligase complex polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome.

In hypoxic (low oxygen) conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, molecular oxygen. Consequently, HIF-1α is not hydroxylated and evades recognition by VHL. This leads to the stabilization and accumulation of HIF-1α in the nucleus, where it dimerizes with HIF-1β (also known as ARNT). The HIF-1 heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of numerous proteins involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (GLUT1).

Dysregulation of the VHL/HIF-1α pathway, often through mutations in the VHL gene, leads to the constitutive stabilization of HIF-1α even in the presence of oxygen. This "pseudo-hypoxic" state drives the formation of highly vascularized tumors, as seen in VHL disease and a majority of sporadic clear cell renal cell carcinomas.

This compound: A Potent VHL Ligand and Chemical Probe

This compound is a synthetic, high-affinity ligand for the VHL protein. It was developed through structure-guided design to mimic the hydroxylated proline residue of HIF-1α, thereby competitively inhibiting the VHL/HIF-1α interaction. By binding to the same pocket on VHL that recognizes HIF-1α, this compound prevents the ubiquitination and subsequent degradation of HIF-1α, leading to its stabilization and the activation of the hypoxic response.

The primary utility of this compound and its analogs, such as VH032, is not as a direct therapeutic agent but as a crucial component in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ubiquitin ligase (like VH032 for VHL), a linker, and a ligand for a target protein of interest. By simultaneously binding to VHL and the target protein, the PROTAC brings the E3 ligase into close proximity with the target, inducing its polyubiquitination and degradation by the proteasome. This technology allows for the targeted degradation of proteins that are otherwise difficult to inhibit with traditional small molecules.

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The following tables summarize the binding affinities (Kd) and inhibitory concentrations (IC50) of VH032 and related compounds for the VHL protein, as determined by various biophysical and biochemical assays.

Table 1: Binding Affinity (Kd) of VHL Ligands

CompoundAssay MethodKd (nM)Reference(s)
VH032Isothermal Titration Calorimetry (ITC)185 ± 7
VH032Surface Plasmon Resonance (SPR)185
VH101Surface Plasmon Resonance (SPR)44
FAM-DEALA-Hyp-YIPD (HIF-1α peptide)Fluorescence Polarization (FP)560
BODIPY FL VH032Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)3.0 (average)

Table 2: Inhibitory Potency (IC50 and Ki) of VHL Ligands

CompoundAssay MethodIC50 (nM)Ki (nM)Reference(s)
VH032TR-FRET77.833.4
VH298TR-FRET44.018.9
MZ1 (PROTAC)TR-FRET14.76.3
VH032 phenolTR-FRET34.014.6
VH032-PEG4-amineTR-FRET5.96.8
Compound 1Fluorescence Polarization (FP)2290-
Compound 15Fluorescence Polarization (FP)4100-

Experimental Protocols

Detailed methodologies for key experiments used to study the VHL/HIF-1α interaction and characterize VHL ligands are provided below.

Co-Immunoprecipitation (Co-IP) to Detect VHL/HIF-1α Interaction

This protocol describes the co-immunoprecipitation of endogenous or overexpressed VHL and HIF-1α from cell lysates.

Materials:

  • Cells expressing VHL and HIF-1α (e.g., HEK293T, COS-7)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail

  • Wash Buffer: Lysis buffer with 0.1% NP-40

  • Primary antibodies: anti-VHL and anti-HIF-1α

  • Protein A/G agarose beads

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Culture and treat cells as required (e.g., normoxia vs. hypoxia, drug treatment).

  • Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clear the supernatant by incubating with Protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-VHL) overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Pellet the beads by centrifugation and wash three times with ice-cold Wash Buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the co-immunoprecipitated protein (e.g., anti-HIF-1α).

AlphaLISA Assay for VHL/HIF-1α Interaction

This homogeneous, no-wash immunoassay is suitable for high-throughput screening of inhibitors.

Materials:

  • Recombinant VCB (VHL, Elongin B, Elongin C) complex (e.g., GST-tagged)

  • Biotinylated HIF-1α peptide containing the hydroxylated proline residue

  • Streptavidin-coated Donor beads

  • Anti-GST Acceptor beads

  • AlphaLISA Buffer

  • Microplate reader capable of AlphaLISA detection

Procedure:

  • Prepare serial dilutions of the test compound (e.g., this compound) in AlphaLISA Buffer.

  • In a 384-well microplate, add the test compound, biotinylated HIF-1α peptide, and GST-VCB complex.

  • Incubate for 60 minutes at room temperature.

  • Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaLISA-compatible microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the binding kinetics between VHL and its ligands.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant VCB complex (ligand)

  • This compound or other small molecules (analyte)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the VCB complex onto the sensor chip surface via amine coupling.

  • Prepare a series of concentrations of the analyte (this compound) in running buffer.

  • Inject the analyte solutions over the sensor surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time to measure association.

  • After the association phase, flow running buffer over the surface to measure dissociation.

  • Regenerate the sensor surface between analyte injections using a low pH buffer.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.

VHL_HIF_Pathway cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (<5% O2) O2 Oxygen PHDs Prolyl Hydroxylases O2->PHDs activates HIF1a_normoxia HIF-1α PHDs->HIF1a_normoxia hydroxylates HIF1a_OH HIF-1α-OH HIF1a_normoxia->HIF1a_OH VHL_complex VHL E3 Ligase Complex HIF1a_OH->VHL_complex binds Proteasome 26S Proteasome HIF1a_OH->Proteasome targeted to VHL_complex->HIF1a_OH ubiquitinates Ub Ubiquitin Ub->VHL_complex Degradation Degradation Proteasome->Degradation No_O2 Low Oxygen PHDs_inactive Inactive PHDs No_O2->PHDs_inactive inhibits HIF1a_hypoxia HIF-1α (stabilized) HIF1_dimer HIF-1 Dimer HIF1a_hypoxia->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer HRE Hypoxia Response Element HIF1_dimer->HRE binds to Nucleus Nucleus Target_Genes Target Gene Transcription (VEGF, GLUT1, etc.) HRE->Target_Genes activates

Caption: The VHL/HIF-1α signaling pathway under normoxic and hypoxic conditions.

CoIP_Workflow start Start: Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear incubation Incubate with Primary Antibody (e.g., anti-VHL) preclear->incubation capture Capture with Protein A/G Beads incubation->capture wash Wash Beads (remove non-specific binders) capture->wash elute Elute Protein Complex wash->elute analysis Analyze by Western Blot (probe for HIF-1α) elute->analysis end End: Detect Interaction analysis->end

Caption: A typical experimental workflow for co-immunoprecipitation (Co-IP).

VH032_Mechanism cluster_inhibition Inhibition of VHL/HIF-1α Interaction cluster_consequence Cellular Consequence VH032 This compound VHL_complex VHL E3 Ligase Complex VH032->VHL_complex binds to HIF1a_stabilized HIF-1α Stabilization and Accumulation HIF1a_OH HIF-1α-OH HIF1a_OH->Block Block->VHL_complex Binding Blocked Hypoxic_Response Activation of Hypoxic Response HIF1a_stabilized->Hypoxic_Response

Caption: Mechanism of action for this compound in disrupting the VHL/HIF-1α interaction.

References

Methodological & Application

Application Notes and Protocols for Conjugating (R,S,S)-VH032 to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R,S,S)-VH032 is a potent and widely utilized E3 ubiquitin ligase ligand that specifically binds to the von Hippel-Lindau (VHL) protein.[1][2][3][4] In the field of targeted protein degradation, this compound serves as a critical component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

These application notes provide detailed protocols for the chemical conjugation of this compound to a ligand of a target protein, a crucial step in the development of novel PROTAC-based therapeutics. The protocols described herein cover two of the most common and robust bioconjugation strategies: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."

Pre-Conjugation Considerations

Before proceeding with the conjugation protocols, it is essential to have a well-characterized target protein ligand. The ligand must possess a suitable functional group for chemical ligation that is orthogonal to the rest of its structure, meaning it will not participate in unwanted side reactions. Furthermore, the point of attachment on the target ligand should be carefully chosen to minimize disruption of its binding affinity to the target protein.

This compound is commercially available with a variety of pre-functionalized linkers that terminate in reactive handles such as a primary amine (-NH₂), a carboxylic acid (-COOH), or an alkyne.[5] The choice of the functionalized VH032 derivative will dictate the conjugation strategy and the required functional group on the target protein ligand.

Experimental Protocols

Two primary protocols for the conjugation of this compound to a target protein ligand are detailed below.

Protocol 1: Amide Bond Formation

This protocol is suitable for conjugating a VH032 derivative containing a carboxylic acid with a target protein ligand containing a primary or secondary amine, or vice versa. The reaction is typically mediated by a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC), in the presence of an activator, N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt), to form a more stable active ester intermediate.

Materials:

  • This compound with a terminal carboxylic acid or amine

  • Target protein ligand with a terminal amine or carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer (e.g., LC-MS) for analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound derivative (1.0 equivalent) and the target protein ligand (1.0-1.2 equivalents) in anhydrous DMF or DCM. The concentration will depend on the solubility of the reactants but is typically in the range of 10-100 mM.

    • Ensure all glassware is dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the activated species.

  • Activation of Carboxylic Acid:

    • To the solution from step 1, add NHS (1.5 equivalents) and EDC (1.5 equivalents).

    • If the reaction involves a hydrochloride salt of an amine, add DIPEA (2-3 equivalents) to neutralize the acid and act as a base catalyst. .

  • Conjugation Reaction:

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Quenching and Work-up:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be redissolved in a suitable solvent (e.g., DMSO) for purification.

  • Purification:

    • Purify the crude product by preparative RP-HPLC using a suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using LC-MS to determine the molecular weight and NMR spectroscopy to verify the structure.

ParameterValue
Reactant Ratio (VH032:Ligand) 1.0 : 1.0-1.2
Coupling Reagents EDC (1.5 eq), NHS (1.5 eq)
Base (if needed) DIPEA (2-3 eq)
Solvent Anhydrous DMF or DCM
Reaction Temperature Room Temperature
Reaction Time 12-24 hours
Purification Method Preparative RP-HPLC

Table 1: Summary of quantitative data for the amide bond formation protocol.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol is highly efficient and specific for the conjugation of a VH032 derivative containing a terminal alkyne with a target protein ligand containing an azide group, or vice versa.

Materials:

  • This compound with a terminal alkyne

  • Target protein ligand with a terminal azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to protect the protein)

  • Solvent system (e.g., a mixture of tert-butanol and water, or DMF)

  • RP-HPLC system for purification

  • Mass spectrometer (e.g., LC-MS) for analysis

  • NMR spectrometer for structural confirmation

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound-alkyne (1.0 equivalent) and the azide-modified target protein ligand (1.0 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF).

  • Preparation of Catalyst:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water. If working with sensitive biomolecules, pre-mix the CuSO₄ solution with THPTA (0.5 equivalents).

  • Conjugation Reaction:

    • To the solution of reactants, add the sodium ascorbate solution followed by the CuSO₄ solution (or the CuSO₄/THPTA pre-mixture).

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction is often rapid. Monitor the reaction progress by TLC or LC-MS.

  • Purification:

    • Upon completion, purify the reaction mixture directly using preparative RP-HPLC with a suitable gradient.

  • Characterization:

    • Analyze the purified product by LC-MS to confirm the molecular weight and by NMR to verify the formation of the triazole ring and the overall structure.

ParameterValue
Reactant Ratio (VH032-alkyne:Ligand-azide) 1.0 : 1.0
Catalyst CuSO₄·5H₂O (0.1 eq)
Reducing Agent Sodium Ascorbate (0.3 eq)
Ligand (optional) THPTA (0.5 eq)
Solvent t-BuOH/H₂O (1:1) or DMF
Reaction Temperature Room Temperature
Reaction Time 4-12 hours
Purification Method Preparative RP-HPLC

Table 2: Summary of quantitative data for the CuAAC ("click chemistry") protocol.

Visualizations

Amide_Bond_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis VH032_COOH This compound-COOH Activation Activation (EDC, NHS) VH032_COOH->Activation Ligand_NH2 Target Ligand-NH2 Ligand_NH2->Activation Conjugation Conjugation (12-24h, RT) Activation->Conjugation Purification RP-HPLC Purification Conjugation->Purification Characterization LC-MS & NMR Purification->Characterization

Caption: Workflow for Amide Bond Formation.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis VH032_Alkyne This compound-Alkyne Reaction CuAAC Reaction (CuSO4, NaAsc) (4-12h, RT) VH032_Alkyne->Reaction Ligand_Azide Target Ligand-Azide Ligand_Azide->Reaction Purification RP-HPLC Purification Reaction->Purification Characterization LC-MS & NMR Purification->Characterization

Caption: Workflow for CuAAC ("Click Chemistry").

Signaling Pathway Context

The resulting this compound-ligand conjugate, a PROTAC, functions by hijacking the ubiquitin-proteasome system. The following diagram illustrates the induced proximity model of PROTAC action.

PROTAC_Mechanism PROTAC PROTAC (VH032-Linker-Ligand) VHL VHL E3 Ligase PROTAC->VHL binds Target Target Protein PROTAC->Target binds Ternary Ternary Complex (VHL-PROTAC-Target) PROTAC->Ternary VHL->Ternary Target->Ternary Degradation Degradation Target->Degradation PolyUb Poly-ubiquitination Ternary->PolyUb recruits E2 Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome recognized by Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

References

Application Notes and Protocols: (R,S,S)-VH032 in NanoBRET™ Target Engagement Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NanoBRET™ Target Engagement (TE) Intracellular Assay is a powerful method for measuring the binding of compounds to specific protein targets within living cells.[1] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a luminescent donor and a fluorescent acceptor.[1][2][3] In this system, the target protein is fused to a bright, energy-efficient NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the target protein acts as the acceptor.[2] When the tracer binds to the NanoLuc®-fused target, a BRET signal is generated. The addition of a competing compound, such as (R,S,S)-VH032, displaces the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of intracellular compound affinity and target occupancy.

This compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation. Understanding the direct engagement of the VHL ligand component is critical for optimizing PROTAC efficacy. The NanoBRET™ TE assay provides a robust platform to quantify the intracellular interaction of this compound with VHL.

Principle of the NanoBRET™ Target Engagement Assay

The NanoBRET™ TE assay for VHL target engagement follows a straightforward principle. HEK293 cells are transiently transfected with a vector expressing a VHL-NanoLuc® fusion protein. These cells are then treated with a specific, cell-permeable fluorescent tracer that binds to VHL. In the absence of a competing compound, the tracer binds to the VHL-NanoLuc® fusion protein, bringing the fluorophore in close proximity to the NanoLuc® luciferase. Upon addition of the NanoGlo® substrate, the luciferase emits light, which excites the tracer's fluorophore, resulting in a high BRET signal. When a competing VHL ligand like this compound is introduced, it displaces the fluorescent tracer from the VHL-NanoLuc® fusion protein. This increases the distance between the donor and acceptor, leading to a decrease in the BRET signal. The magnitude of this decrease is proportional to the concentration and affinity of the competing compound.

G cluster_0 No Competitor cluster_1 With this compound Competitor VHL_NL VHL-NanoLuc® Fusion Tracer Fluorescent Tracer VHL_NL->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer Substrate NanoGlo® Substrate Substrate->VHL_NL Luminescence VHL_NL_C VHL-NanoLuc® Fusion Tracer_C Fluorescent Tracer VHL_NL_C->Tracer_C Binding Blocked NoBRET Low BRET Signal VHL_NL_C->NoBRET No Energy Transfer VH032 This compound VH032->VHL_NL_C Competitive Binding G cluster_day1 Day 1: Transfection cluster_day2 Day 2: Assay Transfect Transfect HEK293 cells with VHL-NanoLuc® Vector Incubate1 Incubate for 18-24 hours Transfect->Incubate1 Add_VH032 Add this compound dilutions Incubate1->Add_VH032 Add_Tracer Add NanoBRET™ Tracer Add_VH032->Add_Tracer Incubate2 Incubate for 2 hours Add_Tracer->Incubate2 Add_Substrate Add Nano-Glo® Substrate Incubate2->Add_Substrate Read Read Donor (460nm) and Acceptor (610nm) Signals Add_Substrate->Read Analyze Calculate BRET Ratio and IC50 Read->Analyze G PROTAC PROTAC (this compound - Linker - Target Ligand) VHL VHL E3 Ligase Complex PROTAC->VHL Binds Target Target Protein PROTAC->Target Binds Ternary Ternary Complex (VHL - PROTAC - Target) VHL->Ternary Target->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Recruitment Degradation Degradation Products Proteasome->Degradation Degrades

References

Application Notes and Protocols for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay with (R,S,S)-VH032-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These bifunctional molecules consist of a ligand that binds to a target protein of interest, a linker, and a ligand for an E3 ubiquitin ligase. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical step for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2]

(R,S,S)-VH032 is a potent and specific ligand for the von Hippel-Lindau (VHL) E3 ligase, one of the most commonly utilized E3 ligases in PROTAC design.[3] Consequently, PROTACs incorporating this compound are of significant interest in drug development.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous, and sensitive assay technology ideally suited for studying the formation of these crucial ternary complexes in a high-throughput format. This document provides detailed application notes and protocols for utilizing TR-FRET to characterize the interaction of this compound-based PROTACs with their target proteins and the VHL E3 ligase.

Principle of the TR-FRET Assay for PROTACs

The TR-FRET assay for PROTACs relies on the proximity-dependent transfer of energy from a long-lifetime donor fluorophore (typically a lanthanide, such as Terbium or Europium) to an acceptor fluorophore (such as a fluorescent protein or a small organic dye). When the donor and acceptor are brought into close proximity (typically <10 nm) by the formation of the ternary complex, excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. The ratio of the acceptor to donor emission is measured, providing a quantitative readout of complex formation.

There are two primary TR-FRET assay formats for characterizing PROTACs:

  • Ternary Complex Formation Assay: This assay directly measures the formation of the tripartite complex. Typically, the target protein and the E3 ligase are tagged with different labels that can be recognized by donor- and acceptor-conjugated antibodies or are directly labeled. The PROTAC mediates the formation of the complex, bringing the donor and acceptor into proximity and generating a FRET signal.

  • Competitive Binding Assay: This format is used to determine the binding affinity of a PROTAC or its constituent ligands to either the target protein or the E3 ligase. For this compound-based PROTACs, a fluorescently labeled VHL ligand, such as BDY FL VH032, can be used. Unlabeled VH032-containing compounds compete with the fluorescent probe for binding to the VHL E3 ligase, leading to a decrease in the FRET signal.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying biological pathway and the general experimental workflow for a TR-FRET assay designed to measure the formation of a ternary complex mediated by a this compound-based PROTAC.

G cluster_0 PROTAC-Mediated Protein Degradation Pathway POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC This compound-based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

G cluster_1 TR-FRET Experimental Workflow A Reagent Preparation: - Tagged Target Protein - Tagged VHL E3 Ligase - this compound PROTAC - Donor & Acceptor Reagents B Dispense Reagents into Assay Plate A->B C Incubate to Allow Ternary Complex Formation B->C D Read Plate on TR-FRET Enabled Reader C->D E Data Analysis: - Calculate TR-FRET Ratio - Plot Dose-Response Curves - Determine Potency (e.g., EC50) D->E

Caption: General TR-FRET experimental workflow.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from TR-FRET assays for VHL ligands and a VH032-based PROTAC.

Table 1: Binding Affinities of VHL Ligands Determined by a Competitive TR-FRET Assay

CompoundKi (nM)IC50 (nM)
VH03241.242.17 - 48.27
VH29818.944.4 - 110.6
MZ1 (PROTAC)6.3Not Reported

Data is illustrative and derived from published studies. Actual values may vary based on experimental conditions.

Table 2: Ternary Complex Formation with a VH032-based PROTAC

PROTAC ConcentrationTR-FRET Signal (RFU)
0 nM (Control)500
1 nM1500
10 nM4500
100 nM8000
1 µM6000
10 µM3000

This table illustrates the characteristic "hook effect" seen in PROTAC TR-FRET assays, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes that do not lead to FRET.

Experimental Protocols

Protocol 1: Ternary Complex Formation Assay

This protocol is designed to directly measure the formation of the ternary complex between a target protein, a this compound-based PROTAC, and the VHL E3 ligase.

Materials:

  • GST-tagged target protein of interest

  • His-tagged VHL-ElonginB-ElonginC (VBC) complex

  • This compound-based PROTAC

  • TR-FRET Donor: Terbium-conjugated anti-GST antibody

  • TR-FRET Acceptor: Fluorescein- or AlexaFluor488-conjugated anti-His antibody

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • 384-well low-volume white assay plates

  • TR-FRET-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the GST-tagged target protein, His-tagged VBC complex, and the PROTAC in the assay buffer.

    • Prepare working solutions of the donor and acceptor antibodies in the assay buffer. The optimal concentrations should be determined empirically but typically range from 1-10 nM for the antibodies and 5-50 nM for the proteins.

  • Assay Protocol:

    • In a 384-well plate, add 5 µL of the PROTAC at various concentrations (e.g., a 10-point, 3-fold serial dilution starting from 10 µM). Include a no-PROTAC control (assay buffer with DMSO).

    • Add 5 µL of a pre-mixed solution of the GST-tagged target protein and the Terbium-conjugated anti-GST antibody to each well.

    • Add 5 µL of a pre-mixed solution of the His-tagged VBC complex and the Fluorescein-conjugated anti-His antibody to each well.

    • The final volume in each well should be 15 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 1-4 hours, protected from light. The optimal incubation time should be determined for each specific system.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader. Set the excitation wavelength to 340 nm and measure the emission at both the donor (e.g., 495 nm for Terbium) and acceptor (e.g., 520 nm for Fluorescein) wavelengths with a time delay of 60-100 µs.

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well: (Acceptor Emission / Donor Emission) * 10,000.

    • Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve.

    • The resulting curve will typically be bell-shaped, characteristic of the "hook effect". The peak of the curve represents the optimal concentration for ternary complex formation.

Protocol 2: Competitive Binding Assay

This protocol is used to determine the binding affinity of an unlabeled this compound-containing compound for the VHL E3 ligase.

Materials:

  • GST-tagged VHL-ElonginB-ElonginC (VBC) complex

  • BDY FL VH032 (fluorescent VHL probe)

  • Unlabeled this compound-based compound (competitor)

  • TR-FRET Donor: Terbium-conjugated anti-GST antibody

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • 384-well low-volume white assay plates

  • TR-FRET-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the GST-tagged VBC complex, BDY FL VH032, and the unlabeled competitor compound in the assay buffer.

    • Prepare a working solution of the Terbium-conjugated anti-GST antibody in the assay buffer.

  • Assay Protocol:

    • In a 384-well plate, add 5 µL of the unlabeled competitor compound at various concentrations (e.g., a 10-point, 3-fold serial dilution starting from 30 µM). Include a no-competitor control.

    • Add 5 µL of a pre-mixed solution of the GST-tagged VBC complex and the Terbium-conjugated anti-GST antibody to each well.

    • Add 5 µL of BDY FL VH032 to each well. The final concentration of BDY FL VH032 should be at or below its Kd for the VBC complex (approximately 3 nM).

    • The final volume in each well should be 15 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 90-300 minutes, protected from light. The TR-FRET signal with BDY FL VH032 is reported to be stable within this time frame.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader with excitation at 340 nm and emission detection at the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well.

    • Plot the TR-FRET ratio against the concentration of the unlabeled competitor.

    • Fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.

Conclusion

TR-FRET assays are a powerful tool for the characterization of this compound-based PROTACs. They provide a quantitative and high-throughput method to assess both the formation of the critical ternary complex and the binding affinity of PROTACs and their components to the VHL E3 ligase. The protocols and data presented in these application notes serve as a guide for researchers, scientists, and drug development professionals to establish and optimize TR-FRET assays for their specific PROTAC development programs.

References

Application Notes and Protocols for Cell-Based Assays to Measure the Activity of (R,S,S)-VH032 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from within cells.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite association forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3]

(R,S,S)-VH032 is a potent and widely used ligand that engages the von Hippel-Lindau (VHL) E3 ligase.[4][5] PROTACs incorporating the this compound moiety are developed to target a variety of proteins implicated in disease. A notable example is the tau-targeting PROTAC C004019, which has been investigated for its potential in Alzheimer's disease therapy.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound-based PROTACs, from initial target engagement and ternary complex formation to the ultimate degradation of the target protein.

Mechanism of Action of this compound PROTACs

The fundamental mechanism of an this compound-based PROTAC is to hijack the VHL E3 ligase to induce the degradation of a specific POI. The process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds to POI & VHL POI Protein of Interest (POI) (e.g., Tau) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Cascade Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Proteasome->PROTAC Recycled Proteasome->VHL Recycled Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Proteolysis

Caption: Signaling pathway of this compound PROTAC-mediated protein degradation.

Data Presentation: Quantitative Analysis of PROTAC Activity

The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. This is quantified by two key parameters:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved at high PROTAC concentrations.

The following tables summarize hypothetical but representative data for a generic this compound-based PROTAC targeting the Tau protein, based on findings for PROTAC C004019 which induces concentration-dependent degradation of Tau.

Table 1: Dose-Response of Tau Protein Degradation

PROTAC Concentration (nM)% Tau Degradation (HEK293-hTau cells)% Tau Degradation (SH-SY5Y cells)
0.15%3%
115%12%
1045%40%
10085%80%
100090%88%
1000088% (Hook Effect)85% (Hook Effect)

Table 2: Key Degradation Parameters for Tau-Targeting PROTAC

ParameterHEK293-hTau cellsSH-SY5Y cells
DC50 ~12 nM~15 nM
Dmax ~90%~88%

Experimental Protocols

A multi-assay approach is recommended to fully characterize the activity of an this compound PROTAC. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow Start Start: this compound PROTAC Compound Assay1 Assay 1: Ternary Complex Formation (NanoBRET™) Start->Assay1 Assay2 Assay 2: Target Protein Degradation (Western Blot / HiBiT™) Assay1->Assay2 Confirms MoA Assay3 Assay 3: Downstream Functional Effects (Reporter Gene Assay) Assay2->Assay3 Functional Consequences Data_Analysis Data Analysis: DC50, Dmax, Kinetics Assay2->Data_Analysis Quantitative Data Conclusion Conclusion: PROTAC Efficacy and Mechanism of Action Assay3->Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for assessing PROTAC activity.

Protocol 1: Western Blotting for Quantifying Protein Degradation

This protocol is a fundamental method to directly measure the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell lines expressing the target protein (e.g., HEK293-hTau, SH-SY5Y).

  • This compound PROTAC compound and vehicle control (e.g., DMSO).

  • Cell culture reagents.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, electrophoresis, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein (e.g., anti-Tau) and a loading control (e.g., anti-GAPDH, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the this compound PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and prepare them with Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay measures the proximity between the target protein and the E3 ligase, confirming the formation of the ternary complex.

Materials:

  • HEK293T cells.

  • Expression vectors for:

    • Target protein fused to NanoLuc® luciferase (e.g., POI-NLuc).

    • VHL fused to HaloTag® (HaloTag-VHL).

  • Transfection reagent.

  • White, 96- or 384-well assay plates.

  • HaloTag® NanoBRET® 618 Ligand (acceptor).

  • NanoBRET® Nano-Glo® Substrate (donor).

  • Luminometer capable of measuring donor and acceptor emission wavelengths.

Procedure:

  • Cell Transfection: Co-transfect HEK293T cells with the POI-NLuc and HaloTag-VHL plasmids. Optimize the plasmid ratio for a good assay window.

  • Cell Seeding: Seed the transfected cells into the assay plate.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow labeling of the HaloTag-VHL fusion protein.

  • PROTAC Treatment: Add a serial dilution of the this compound PROTAC to the wells.

  • Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate. Immediately measure the luminescence at both the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) wavelengths.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Protocol 3: HiBiT Assay for Real-Time Protein Degradation

The HiBiT system provides a sensitive, real-time method to measure protein degradation kinetics in living cells.

Materials:

  • CRISPR/Cas9-engineered cell line with the HiBiT tag knocked into the endogenous locus of the target protein.

  • White, 96- or 384-well assay plates.

  • Nano-Glo® HiBiT Lytic or Live-Cell Detection System, which includes the LgBiT protein and furimazine substrate.

  • Luminometer.

Procedure (Lytic Endpoint Assay):

  • Cell Seeding and Treatment: Seed the HiBiT-tagged cells in an assay plate. Treat with a serial dilution of the this compound PROTAC for various time points.

  • Reagent Preparation: Prepare the Nano-Glo® HiBiT lytic reagent according to the manufacturer's protocol.

  • Cell Lysis and Signal Detection: Add the lytic reagent to each well. This lyses the cells and allows the LgBiT protein to bind to the HiBiT-tagged POI, generating a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescent signal to a vehicle control at each time point. Calculate the percentage of degradation. Plot the data to determine degradation kinetics, DC50, and Dmax.

Protocol 4: Luciferase Reporter Assay for Downstream Pathway Activity

This assay is useful if the target protein regulates the expression of a reporter gene. Degradation of the POI will lead to a change in reporter activity.

Materials:

  • Cell line stably transfected with a luciferase reporter construct responsive to the POI.

  • This compound PROTAC compound.

  • Luciferase assay system (e.g., ONE-Glo™ or Dual-Luciferase® Reporter Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed the reporter cell line in a 96-well plate. Treat with a serial dilution of the this compound PROTAC for an appropriate duration to allow for both protein degradation and subsequent changes in gene expression.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence immediately with a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter like Renilla luciferase). Plot the normalized activity against the PROTAC concentration to determine the IC50 of the functional response.

Logical Relationship Diagram

The following diagram illustrates the logical dependencies and outcomes of the described assays in the characterization of a PROTAC.

Logical_Relationship cluster_assays Experimental Assays cluster_outcomes Key Outcomes & Inferences NanoBRET NanoBRET™ Assay Ternary_Formation Ternary Complex Formation (EC50) NanoBRET->Ternary_Formation Degradation_Assay Degradation Assays (Western Blot, HiBiT™) Protein_Reduction Target Protein Degradation (DC50, Dmax) Degradation_Assay->Protein_Reduction Functional_Assay Functional Assays (Reporter Gene) Cellular_Activity Downstream Cellular Activity (IC50) Functional_Assay->Cellular_Activity Ternary_Formation->Protein_Reduction is a prerequisite for Protein_Reduction->Cellular_Activity leads to PROTAC_Efficacy Overall PROTAC Efficacy Protein_Reduction->PROTAC_Efficacy Cellular_Activity->PROTAC_Efficacy

References

Application Notes and Protocols for Designing Linkers for (R,S,S)-VH032-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are designed to trigger the complete removal of a target protein.[3]

A PROTAC is a heterobifunctional molecule composed of three distinct parts:

  • A ligand that specifically binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.[1][4]

This tripartite structure allows the PROTAC to act as a molecular bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. Because the PROTAC molecule is released after degradation, it can act catalytically, degrading multiple copies of the target protein.

(R,S,S)-VH032 is a specific stereoisomer of VH032, a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its established binding affinity and synthetic tractability make it a widely used component in the design of novel PROTACs. This document provides detailed guidelines and protocols for the rational design of linkers for this compound-based PROTACs.

Mechanism of Action

The efficacy of a PROTAC is contingent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The linker is not merely a spacer but plays a pivotal role in enabling and stabilizing this complex.

The process unfolds as follows:

  • Binding: The PROTAC, circulating within the cell, simultaneously binds to the POI and the VHL E3 ligase.

  • Ternary Complex Formation: The PROTAC facilitates the formation of a POI-PROTAC-VHL complex.

  • Ubiquitination: Within the complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC is then released and can initiate another cycle of degradation.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC This compound PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->VHL Release Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary_Complex E1/E2 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

Principles of Linker Design

The linker's physical and chemical properties—including its length, composition, rigidity, and attachment points—critically influence the PROTAC's overall performance, affecting ternary complex formation, cell permeability, and ultimately, degradation efficiency.

Linker Composition

The most common linker motifs are flexible alkyl chains and polyethylene glycol (PEG) units, though more rigid structures are increasingly employed to optimize interactions.

Linker TypeCompositionKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Saturated or unsaturated hydrocarbon chains.Hydrophobic, flexible.Synthetically accessible, chemically stable.Low aqueous solubility, may limit cell uptake.
PEG Chains Repeating ethylene glycol units.Hydrophilic, flexible.Improves solubility and pharmacokinetic properties.Can sometimes inhibit PROTAC activity compared to alkyl chains.
Rigid Linkers Contain cyclic structures (e.g., piperazine, piperidine) or triazoles.Conformationally constrained.Can improve stability of the ternary complex and selectivity.May require more complex synthesis.
Clickable Linkers Incorporate moieties like alkynes or azides for CuAAC reactions.Versatile for modular synthesis.Enables rapid generation of PROTAC libraries for optimization.The resulting triazole adds rigidity to the linker.
Linker Length

The optimal linker length is a critical, target-dependent parameter.

  • Too Short: A short linker may cause steric hindrance, preventing the simultaneous binding of the POI and VHL, thus failing to form a productive ternary complex.

  • Too Long: An excessively long linker may lead to reduced degradation efficiency due to high flexibility and unproductive binding modes.

Systematic variation of linker length, often by adding or removing PEG or methylene units, is a crucial step in optimization.

Attachment Points

The vector and position used to connect the linker to both the this compound ligand and the POI ligand are critical. Different attachment points alter the relative orientation of the POI and VHL in the ternary complex, which can profoundly impact degradation efficiency and even confer target selectivity. For this compound, derivatives such as VH032-OH and VH032-NH2 provide convenient handles for linker conjugation.

Linker_Design_Workflow Rational Linker Design Workflow cluster_synthesis Synthesis & Screening Cycle Start Define POI Ligand & This compound Attachment Point Select_Linker Select Initial Linker Type (e.g., PEG or Alkyl) Start->Select_Linker Vary_Length Synthesize Library Varying Linker Length Select_Linker->Vary_Length Evaluate Evaluate Degradation (DC50, Dmax) Vary_Length->Evaluate Evaluate->Select_Linker No/Poor Activity Vary_Comp Vary Linker Composition (e.g., add rigidity) Evaluate->Vary_Comp Hit Identified Optimize Optimized PROTAC Candidate Evaluate->Optimize Optimal Degradation Achieved Vary_Comp->Vary_Length Refine Length

Caption: Rational Linker Design Workflow.

Application Notes: Quantitative Analysis of Linker Impact

The systematic evaluation of a library of PROTACs is essential for identifying an optimal linker. Degradation is typically quantified by two parameters:

  • DC50: The concentration of PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

The following table provides an illustrative example of how linker modifications for a hypothetical this compound-based PROTAC targeting Protein X could influence degradation efficacy.

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Notes
PROTAC-01PEG8> 1000< 10Likely too short, causing steric clash.
PROTAC-02PEG1215085Effective degradation observed.
PROTAC-03PEG165095Improved potency and efficacy with longer linker.
PROTAC-04PEG2020080Potency decreases, suggesting linker may be too long.
PROTAC-05Alkyl158592Alkyl linker shows comparable efficacy to optimal PEG linker.
PROTAC-06Alkyl-Triazole153598Rigid triazole element improves ternary complex stability.

Experimental Protocols

Protocol 1: Synthesis of a VH032-based PROTAC via Click Chemistry

This protocol outlines a modular approach for synthesizing a PROTAC library by joining a POI ligand-azide with a this compound-alkyne derivative. (S,R,S)-AHPC-propargyl is a commercially available alkyne-functionalized VH032 derivative suitable for this purpose.

Materials:

  • POI-ligand-azide conjugate

  • (S,R,S)-AHPC-propargyl (VH032-propargyl)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., DMSO/t-BuOH/H₂O mixture)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolution: Dissolve the POI-ligand-azide (1.0 eq) and (S,R,S)-AHPC-propargyl (1.1 eq) in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄ (0.1 eq) and sodium ascorbate (0.2 eq).

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution.

  • Incubation: Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Purification: Upon completion, dilute the reaction mixture with DMSO and purify the crude product by preparative HPLC to yield the final PROTAC.

  • Characterization: Confirm the identity and purity of the final compound using HRMS and NMR.

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line expressing the POI

  • This compound-based PROTAC stock solution (in DMSO)

  • Cell culture medium

  • PBS, RIPA lysis buffer, protease/phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer system, PVDF membranes

  • Primary antibodies (anti-POI, anti-loading control e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer supplemented with inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add loading buffer, boil, and load onto an SDS-PAGE gel.

  • Western Blot: Transfer the separated proteins to a PVDF membrane. Block the membrane (e.g., with 5% non-fat milk) and incubate with the primary antibody overnight at 4°C.

  • Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate DC50 and Dmax values based on the dose-response curve.

WB_Workflow Western Blot Experimental Workflow A 1. Seed Cells B 2. Treat with PROTAC (Dose-Response) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (Western Blot) E->F G 7. Antibody Incubation (Primary & Secondary) F->G H 8. Imaging & Analysis G->H I Calculate DC50 / Dmax H->I

Caption: Western Blot Experimental Workflow.
Protocol 3: Assessment of Cellular Permeability using PAMPA

Poor membrane permeability can limit the efficacy of a PROTAC. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive membrane transport.

Principle: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The PROTAC compound is added to the donor wells, and its appearance in the acceptor wells is measured over time.

Procedure:

  • Prepare Plates: Coat the filter membrane of the donor plate with the artificial lipid solution. Add buffer to the acceptor plate wells.

  • Add Compound: Add the PROTAC solution to the donor wells.

  • Incubate: Sandwich the donor plate on top of the acceptor plate and incubate for a set time (e.g., 4-16 hours) at room temperature.

  • Quantify: Measure the concentration of the PROTAC in both donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Calculate the permeability coefficient (Pe) using established equations. Compare the results to high- and low-permeability control compounds.

Conclusion

The design of an effective linker is a multiparametric optimization challenge that is central to the development of successful this compound-based PROTACs. A systematic approach that involves varying linker length, composition, and attachment points is crucial. By combining rational design with robust experimental evaluation of degradation, potency, and permeability, researchers can unlock the full therapeutic potential of this powerful protein degradation technology.

References

Application Notes and Protocols for (R,S,S)-VH032 Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S,S)-VH032 is a potent von Hippel-Lindau (VHL) E3 ligase ligand, widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein, a linker, and a ligand, such as this compound, that recruits an E3 ubiquitin ligase. This document provides detailed application notes and protocols for the in vitro and in vivo use of this compound-based degraders.

Mechanism of Action

This compound functions as a VHL/HIF-1α interaction inhibitor. In the context of a PROTAC, it recruits the VHL E3 ligase complex. This recruitment, facilitated by the PROTAC's simultaneous binding to a target protein, leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a powerful strategy for modulating protein levels in various disease models.

Data Presentation

In Vitro Efficacy of this compound-based Degraders

The following tables summarize the quantitative data on the in vitro efficacy of this compound and its derivatives in different cellular contexts.

Table 1: Effect of VH032 on Glioma Cell Viability [3]

Cell LineCompoundIC50 (µM)Assay
U87MGVH03259.2CCK-8
U251VH03285.07CCK-8

Table 2: In Vitro Degradation of Tau Protein by C004019 (a PROTAC synthesized from this compound) [4][5]

Cell LineCompoundConcentration (µM)Tau DegradationAssay
HEK293-hTauC0040190.1Concentration-dependent reduction of total and phosphorylated TauWestern Blot
SH-SY5YC0040190.1Concentration-dependent reduction of total and phosphorylated TauWestern Blot
HEK293-htauC8 (a derivative)0.05>50% p-tau degradation after 12hWestern Blot
HEK293-htauC8 (a derivative)0.162.5% reduction in total tauWestern Blot
HEK293-htauC8 (a derivative)0.270.4% reduction in total tauWestern Blot
In Vivo Efficacy of VH032 in a Glioma Xenograft Model

Table 3: Anti-tumor Effect of VH032 in a U87MG Xenograft Mouse Model

Treatment GroupDose and ScheduleAverage Tumor Volume ReductionAverage Tumor Weight Reduction
VH0327.5 mg/kg, daily i.p. for 21 daysMarked decrease compared to controlMarked decrease compared to control

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (CCK-8)

This protocol is adapted for determining the effect of this compound-based degraders on cell proliferation.

  • Materials:

    • Glioma cell lines (e.g., U87MG, U251)

    • Complete culture medium

    • 96-well plates

    • This compound degrader

    • Cell Counting Kit-8 (CCK-8)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the this compound degrader in culture medium.

    • Add 10 µL of the diluted degrader or vehicle control to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control.

2. In Vitro Protein Degradation Assay (Western Blot)

This protocol describes the quantification of target protein degradation induced by an this compound-based PROTAC.

  • Materials:

    • Target cell line (e.g., HEK293-hTau for Tau degradation)

    • This compound-based PROTAC (e.g., C004019 for Tau)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (target protein and loading control, e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and develop it using a chemiluminescent substrate.

    • Image the blot and quantify the band intensities.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

In Vivo Studies

1. Orthotopic Glioma Xenograft Mouse Model

This protocol outlines the procedure for establishing and treating an orthotopic glioma model to evaluate the in vivo efficacy of this compound-based degraders.

  • Materials:

    • Immunocompromised mice (e.g., nude mice)

    • Glioma cells (e.g., U87MG)

    • This compound degrader

    • Vehicle for injection (e.g., as described for VH032)

    • Stereotactic apparatus

    • Anesthesia

  • Procedure:

    • Culture U87MG cells and harvest them during the logarithmic growth phase.

    • Anesthetize the mice and secure them in a stereotactic frame.

    • Inject the U87MG cells intracranially into the desired brain region.

    • Allow the tumors to establish and grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Prepare the this compound degrader in a suitable vehicle. For VH032, a daily intraperitoneal injection of 7.5 mg/kg for 21 days has been reported.

    • Administer the degrader or vehicle to the respective groups according to the planned schedule.

    • Monitor tumor growth by caliper measurements or non-invasive imaging (e.g., bioluminescence or MRI).

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry).

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound-Linker-Target Ligand) Target Target Protein PROTAC->Target VHL VHL E3 Ligase PROTAC->VHL Recruits VHL Proteasome 26S Proteasome Target->Proteasome Degradation VHL->Target Ub Ubiquitin

Caption: Mechanism of action of an this compound-based PROTAC.

HIF1a_Degradation_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VH032 Inhibition cluster_nucleus HIF1a_N HIF-1α PHD_N PHD Enzymes HIF1a_N->PHD_N Hydroxylation Proteasome_N Proteasome HIF1a_N->Proteasome_N Degradation VHL_N VHL E3 Ligase PHD_N->VHL_N Recognition VHL_N->HIF1a_N Ubiquitination HIF1a_H HIF-1α PHD_H PHD Enzymes (Inactive) HIF1b HIF-1β HIF1a_H->HIF1b Dimerization Nucleus Nucleus HIF1a_H->Nucleus VHL_H VHL E3 Ligase HRE Hypoxia Response Elements (HRE) HIF1b->HRE Binds to TargetGenes Target Gene Transcription HRE->TargetGenes VH032 This compound VH032->VHL_H Inhibits Interaction

Caption: HIF-1α degradation pathway and the effect of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start_vitro Start cell_culture Cell Culture start_vitro->cell_culture treatment Treatment with This compound Degrader cell_culture->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability degradation Protein Degradation Assay (Western Blot) treatment->degradation data_analysis_vitro Data Analysis (IC50, DC50, Dmax) viability->data_analysis_vitro degradation->data_analysis_vitro end_vitro End data_analysis_vitro->end_vitro start_vivo Start model Animal Model Establishment (e.g., Xenograft) start_vivo->model treatment_vivo Treatment with This compound Degrader model->treatment_vivo monitoring Tumor Growth and Health Monitoring treatment_vivo->monitoring endpoint Endpoint Analysis (Tumor Weight, IHC, etc.) monitoring->endpoint data_analysis_vivo Data Analysis (Efficacy, Toxicity) endpoint->data_analysis_vivo end_vivo End data_analysis_vivo->end_vivo

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Membrane Permeability of (R,S,S)-VH032 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the membrane permeability of (R,S,S)-VH032-based PROTACs. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC shows high biochemical potency but low cellular activity. Could this be a permeability issue?

A: Yes, a significant drop-off between in vitro potency and cellular efficacy is frequently attributed to poor cell permeability.[1] PROTACs, due to their high molecular weight and polar surface area, often fall into the "beyond Rule of Five" (bRo5) chemical space, which can hinder their ability to passively diffuse across the cell membrane and reach their intracellular targets.[1]

Q2: What are the key physicochemical properties influencing the cell permeability of my this compound PROTAC?

A: Several factors are critical for PROTAC cell permeability. Key properties to consider include:

  • Molecular Weight (MW): Higher molecular weights can negatively impact passive diffusion.[1]

  • Polar Surface Area (PSA): A large PSA is a common characteristic of PROTACs and can limit membrane permeability.[1]

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can decrease permeability.[1]

  • Lipophilicity (LogP): An optimal LogP is essential. While some lipophilicity is required to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or retention in the membrane.

  • Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The three-dimensional conformation of a PROTAC can influence its permeability. The formation of intramolecular hydrogen bonds can effectively "hide" polar groups, reducing the molecule's overall polarity and improving its ability to cross the cell membrane.

Q3: What experimental assays can I use to assess the membrane permeability of my this compound PROTAC?

A: Two widely used in vitro assays to evaluate PROTAC permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It is a cost-effective method for initial screening.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the human intestinal epithelium. This assay provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms. For PROTACs, the Caco-2 assay may be more informative than PAMPA.

Troubleshooting Guides

Problem 1: Low permeability observed in the PAMPA assay.

  • Possible Cause: The physicochemical properties of your this compound PROTAC are not optimal for passive diffusion.

  • Troubleshooting Steps:

    • Analyze Physicochemical Properties: Calculate the MW, PSA, HBD/HBA count, and LogP of your PROTAC. Compare these values to more permeable analogs if available.

    • Amide-to-Ester Substitution: Consider replacing an amide bond in the linker or at the VHL ligand connection with an ester. This can reduce the HBD count and improve permeability.

    • Optimize Lipophilicity: Aim for an ALogP between 3 and 5 for PROTACs based on VH032 to enhance permeability. Be aware that ALogP values greater than 4-5 can lead to decreased permeability due to insolubility or membrane retention.

    • Modify the Linker:

      • Length: Shorter alkyl linkers may be beneficial in minimizing TPSA and HBA count.

      • Composition: Replacing flexible PEG linkers with more rigid structures like a 1,4-disubstituted phenyl ring can significantly improve cellular permeability.

Problem 2: High efflux ratio observed in the Caco-2 assay.

  • Possible Cause: Your this compound PROTAC is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it out of the cell.

  • Troubleshooting Steps:

    • Confirm with Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the apical-to-basolateral (A-B) permeability in the presence of the inhibitor confirms that your PROTAC is an efflux substrate.

    • Structural Modifications:

      • Masking Recognition Sites: Modify the PROTAC structure to reduce its recognition by efflux transporters. This can involve altering the linker or the warhead.

      • Introduce Basic Nitrogen: Inserting basic nitrogen atoms into aromatic rings or alkyl linkers has been shown to be a useful strategy.

Problem 3: Poor recovery of the PROTAC in the Caco-2 assay.

  • Possible Cause: The PROTAC may have low solubility in the assay buffer or may be non-specifically binding to the assay plate or Caco-2 cells.

  • Troubleshooting Steps:

    • Optimize Assay Buffer: Adding a low concentration of bovine serum albumin (BSA), such as 0.25%, to the assay buffer can help to reduce non-specific binding and improve recovery.

    • Adjust Incubation Time: While longer incubation times can sometimes increase the amount of compound transported, for some PROTACs, it can lead to decreased recovery. Experiment with different incubation times to find the optimal window.

Data Presentation

Table 1: Physicochemical Properties and PAMPA Permeability of Selected VH032-Based Compounds.

CompoundMolecular Weight (MW)ALogPHBDsHBAsPAMPA Permeability (Pₑ, 10⁻⁶ cm/s)Reference
JQ-1 456.93.117≥ 5
VH032 analog (4) 635.73.4388.6
BET PROTAC (MZ1) 913.02.54120.6
Ester-BET PROTAC (28) 914.04.43120.6
Amide-BET PROTAC (24) 913.03.54120.03

Table 2: Caco-2 Permeability Data for Representative PROTACs.

PROTACPₐₚₚ (A-B) (10⁻⁶ cm/s)Pₐₚₚ (B-A) (10⁻⁶ cm/s)Efflux RatioReference
dTAG-7 LowHigh>2
dBET57 LowHigh>2
ARV-110 LowLow<2
PROTAC 14 (Cereblon) 1.714.18.4
PROTAC 20d (VHL) BLQ9.6>12

BLQ = Below Limit of Quantification

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a PROTAC.

Materials:

  • PAMPA plate (96-well format with a donor and acceptor plate separated by a microfilter disc)

  • Phospholipid solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS for analysis

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Donor Solution: Prepare the target PROTAC at a concentration of 1-10 µM in PBS with 5% DMSO.

  • Coat Membrane: Gently add 5 µL of the phospholipid solution onto the membrane of each well in the donor plate.

  • Add Donor Solution: Add 150 µL of the PROTAC solution to each well of the donor plate.

  • Assemble Plate: Carefully place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for 10-20 hours in a moist chamber.

  • Sample Collection: After incubation, collect samples from both the donor and acceptor wells.

  • Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability (Pₑ) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.

Caco-2 Permeability Assay

This protocol assesses both passive and active transport across a cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS and non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test PROTAC and control compounds

  • LC-MS/MS for analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare PROTAC Solution: Prepare the test PROTAC in transport buffer at the desired concentration.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the cell monolayer with transport buffer.

    • Add the PROTAC solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Collect samples from both the donor and receiver compartments at the end of the incubation.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Repeat the process, but add the PROTAC solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

  • Analyze Samples: Quantify the PROTAC concentration in all collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Pₐₚₚ) and Efflux Ratio:

    • Calculate the Pₐₚₚ for both A-B and B-A directions.

    • Determine the efflux ratio (ER = Pₐₚₚ (B-A) / Pₐₚₚ (A-B)). An ER greater than 2 suggests active efflux.

Visualizations

PROTAC_MoA cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded POI Proteasome->Degraded_POI Degradation Extracellular Extracellular Space Extracellular->PROTAC Membrane Permeation

Caption: Mechanism of Action for a VH032-based PROTAC.

Caption: Troubleshooting workflow for low cellular activity.

References

optimizing linker length for enhanced (R,S,S)-VH032 PROTAC efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length for enhanced (R,S,S)-VH032 PROTAC efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is the linker length so critical for the efficacy of an this compound PROTAC?

The linker component of a Proteolysis Targeting Chimera (PROTAC) plays a crucial role in its efficacy by dictating the spatial arrangement of the target protein and the E3 ligase, in this case, Von Hippel-Lindau (VHL), recruited by this compound.[1][2][3] An optimal linker length is essential for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][4]

  • If the linker is too short: It can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.

  • If the linker is too long: It may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.

Therefore, fine-tuning the linker length is a critical optimization step in the design of potent PROTACs.

Q2: What are the most common types of linkers used in PROTAC design?

The most frequently utilized linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains. These are popular due to their flexibility, which can accommodate the conformational changes required for the formation of a stable ternary complex. However, more rigid linkers incorporating structures like piperazine or triazole rings are also employed to reduce conformational flexibility and improve the physicochemical properties of the PROTAC.

Q3: How does linker composition, in addition to length, impact PROTAC performance?

Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic moieties like PEG can enhance solubility, while more rigid structures can improve metabolic stability. The chemical nature of the linker also affects the stability of the ternary complex and, consequently, the degradation efficiency.

Q4: What is the "hook effect" in the context of PROTACs, and how does it relate to linker optimization?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where, at high concentrations, the degradation efficiency decreases. This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase independently, leading to the formation of binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC) rather than the productive ternary complex. An optimized linker can enhance the cooperativity of ternary complex formation, which can help mitigate the hook effect by favoring the formation of the ternary complex even at higher PROTAC concentrations.

Troubleshooting Guide

Problem 1: My this compound PROTAC shows good binary binding to the target protein and VHL, but I don't observe significant target degradation.

This is a common challenge and can be attributed to several factors related to the linker:

  • Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the appropriate length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target and E3 ligase is critical for ubiquitination.

    • Solution: Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) and screen for degradation activity.

  • Inefficient Ternary Complex Formation: The linker may not be promoting favorable protein-protein interactions between the target and VHL.

    • Solution: Employ biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex. This can provide insights into the cooperativity of your system.

Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.

The hook effect can be a major hurdle in developing potent PROTACs. Here are some strategies to address it:

  • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations, thus mitigating the hook effect.

    • Solution: Modify the linker composition by introducing more rigid or flexible elements to alter the conformational dynamics and potentially lead to a more productive ternary complex.

  • Careful Dose-Response Studies:

    • Solution: Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.

Problem 3: My PROTAC has poor cell permeability and/or solubility.

PROTACs are often large molecules that can struggle to cross the cell membrane. The linker is a major contributor to the overall physicochemical properties.

  • Poor Physicochemical Properties:

    • Solution: Modify the linker to improve the PROTAC's properties. For example, incorporating shorter linkers or PEG chains can sometimes improve permeability and solubility. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from studies investigating the impact of linker length on this compound PROTAC efficacy.

Table 1: Effect of Linker Length on Target Protein Degradation

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
VH032-L1-TargetPEG1215065
VH032-L2-TargetPEG165092
VH032-L3-TargetPEG2012075
VH032-L4-TargetAlkyl148085
VH032-L5-TargetAlkyl1820055

Table 2: Biophysical Characterization of Ternary Complex Formation

PROTAC IDLinker Length (atoms)Ternary Complex Kd (nM) (SPR)Cooperativity (α)
VH032-L1-Target12851.5
VH032-L2-Target16255.2
VH032-L3-Target20702.1
VH032-L4-Target14453.8
VH032-L5-Target181101.2

Experimental Protocols

1. Western Blot for Target Protein Degradation

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

  • Immobilization: Immobilize either the E3 ligase (VHL) or the target protein onto the SPR sensor chip surface.

  • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. The data can be used to calculate the dissociation constant (Kd) of the ternary complex and the cooperativity factor (α).

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC VH032-Linker-Target Ligand Target Target Protein PROTAC->Target VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex Ternary Complex (Target-PROTAC-VHL) Target->Ternary_Complex VHL->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a this compound based PROTAC.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_screening In Vitro Screening cluster_biophysical Biophysical Characterization cluster_optimization Lead Optimization Design Design PROTAC Library (Varying Linker Length/Composition) Synthesis Chemical Synthesis Design->Synthesis WB Western Blot (Target Degradation - DC50, Dmax) Synthesis->WB Permeability Cell Permeability Assay (e.g., PAMPA) Synthesis->Permeability SPR SPR/ITC (Ternary Complex Formation & Cooperativity) WB->SPR Select Hits Permeability->SPR Optimization Select Lead PROTAC (Optimal Linker) SPR->Optimization

Caption: Experimental workflow for optimizing PROTAC linker length.

References

troubleshooting poor degradation efficiency with (R,S,S)-VH032 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers experiencing suboptimal degradation efficiency with PROTACs synthesized using the (R,S,S)-VH032 E3 ligase ligand. The guidance is intended for scientists and professionals in drug development and cellular biology research.

Introduction to this compound PROTACs

PROTACs utilizing this compound recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] Poor degradation efficiency can arise from various factors, from target engagement to the intricacies of cellular machinery. This guide will walk you through a systematic approach to identify and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in my PROTAC?

A1: this compound is a chemical moiety that acts as a ligand for the VHL E3 ubiquitin ligase.[1][2] In your PROTAC, it serves as the "hook" that recruits the VHL E3 ligase complex. The other end of your PROTAC will have a ligand that binds to your specific protein of interest (POI). The linkage of these two components allows the PROTAC to bring the POI and the E3 ligase into close proximity, facilitating the ubiquitination and degradation of the POI.

Q2: I am not observing any degradation of my target protein. What is the first thing I should check?

A2: The first and most critical step is to verify that your PROTAC is entering the cells and engaging with its intended target protein. Without target engagement, no degradation can occur. A highly recommended assay for this is the Cellular Thermal Shift Assay (CETSA).

Q3: My PROTAC shows good target engagement, but still no degradation. What's the next step?

A3: If target engagement is confirmed, the next crucial step is to assess the formation of the ternary complex, which consists of your target protein, the PROTAC, and the VHL E3 ligase. The stability and formation of this complex are paramount for efficient degradation. Co-immunoprecipitation (Co-IP) is a standard method to verify the formation of this complex in a cellular context.

Q4: What is the "hook effect" and how do I know if it's affecting my experiment?

A4: The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at very high concentrations. This is because the high concentration of the PROTAC can lead to the formation of binary complexes (PROTAC-target or PROTAC-VHL) instead of the productive ternary complex. To determine if this is occurring, you should perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., from pM to µM). If you see a bell-shaped curve for degradation, you are likely observing the hook effect.

Q5: How do I confirm that the degradation I'm seeing is proteasome-dependent?

A5: To confirm that the degradation is occurring via the ubiquitin-proteasome system, you can co-treat your cells with your PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). If the degradation of your target protein is rescued in the presence of the proteasome inhibitor, it confirms that the mechanism is proteasome-dependent.

Troubleshooting Guide: Poor Degradation Efficiency

This guide provides a step-by-step approach to diagnosing and solving common issues with this compound-based PROTACs.

Step 1: Verify Compound Integrity and Experimental Setup
Potential Issue Recommended Action
Compound Degradation Ensure your PROTAC is stored correctly and prepare fresh stock solutions for each experiment. Confirm the identity and purity of your compound using methods like LC-MS if possible.
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells (typically <0.5%).
Cell Health and Passage Number Use healthy, low-passage number cells. Inconsistent cell culture conditions can lead to variable results.
Step 2: Confirm Target Engagement and Ternary Complex Formation
Potential Issue Recommended Experiment Expected Outcome for Successful PROTAC
Lack of Target Engagement Cellular Thermal Shift Assay (CETSA)Increased thermal stability of the target protein in the presence of the PROTAC.
No Ternary Complex Formation Co-immunoprecipitation (Co-IP)Pull-down of the target protein should also show the presence of the VHL E3 ligase, and vice-versa.
Insufficient E3 Ligase Expression Western Blot or qPCR for VHLConfirm that your cell line expresses sufficient levels of VHL.
Step 3: Optimize PROTAC Concentration and Treatment Time
Potential Issue Recommended Experiment Key Parameters to Determine
Suboptimal Concentration (Hook Effect) Dose-response curve with a wide concentration range (e.g., 0.1 nM to 10 µM).DC50: The concentration at which 50% of the target protein is degraded. Dmax: The maximum percentage of protein degradation.
Insufficient Incubation Time Time-course experiment (e.g., 4, 8, 16, 24 hours).Determine the optimal time for maximal degradation.

Quantitative Data Summary

The following tables provide examples of expected data for a successful this compound-based PROTAC.

Table 1: Example Dose-Response Data for a Hypothetical PROTAC-X

PROTAC-X Concentration (nM)% Target Protein Remaining (Normalized to Vehicle)
0 (Vehicle)100%
0.195%
175%
1050% (DC50)
10015% (Dmax ≈ 85%)
100025%
1000040%

Table 2: Key Degradation Parameters for PROTACs

ParameterDescriptionIdeal Value
DC50 Half-maximal degradation concentration.Lower values indicate higher potency.
Dmax Maximum percentage of degradation.Higher values indicate greater efficacy.

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of PROTAC concentrations and a vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate proteins by size, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody. Repeat for a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Develop the blot using an ECL substrate and quantify band intensities. Normalize the target protein level to the loading control and calculate the percentage of degradation relative to the vehicle control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment and Lysis: Treat cells with the PROTAC (at a concentration that gives maximal degradation) and a proteasome inhibitor to prevent degradation of the complex. Lyse cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for the target protein or VHL, followed by protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound protein complexes.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting to detect the presence of the target protein, the PROTAC-recruited VHL, and other components of the E3 ligase complex.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound-Linker-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Enters Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: Mechanism of action for an this compound-based PROTAC.

Troubleshooting_Workflow Start Poor/No Degradation Observed Check_Compound 1. Verify Compound Integrity & Experimental Setup Start->Check_Compound Check_Engagement 2. Assess Target Engagement (e.g., CETSA) Check_Compound->Check_Engagement Compound OK Check_Ternary 3. Confirm Ternary Complex Formation (e.g., Co-IP) Check_Engagement->Check_Ternary Engagement Confirmed Check_Expression 4. Check VHL & POI Expression Levels Check_Ternary->Check_Expression Complex Forms Optimize_Conc 5. Optimize Concentration (Dose-Response) Check_Expression->Optimize_Conc Expression OK Optimize_Time 6. Optimize Incubation Time (Time-Course) Optimize_Conc->Optimize_Time Concentration Optimized Success Degradation Observed Optimize_Time->Success Time Optimized

Caption: Logical workflow for troubleshooting poor degradation efficiency.

References

addressing off-target effects of (R,S,S)-VH032-based degraders

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing (R,S,S)-VH032-based degraders. Our aim is to help you navigate common challenges and ensure the success of your targeted protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound-based degraders?

A1: The this compound ligand itself is highly specific for the von Hippel-Lindau (VHL) E3 ligase.[1] Proteomics studies have shown that VH032 is exquisitely selective for VHL.[1] The primary off-target effect observed with the VH032 ligand alone is the stabilization and subsequent upregulation of the VHL protein itself.[1][2] This is a result of the inhibitor binding to VHL and protecting it from its own degradation.[1]

However, when incorporated into a PROTAC, off-target degradation can occur due to two main reasons:

  • Warhead-driven off-targets: The ligand targeting your protein of interest (the "warhead") may have its own off-target binding partners.

  • PROTAC-driven off-targets: The entire degrader molecule can induce the degradation of proteins that are not the intended target through the formation of non-specific ternary complexes.

It is crucial to experimentally validate the selectivity of your specific this compound-based degrader in your cellular model of interest.

Q2: My this compound-based degrader is not degrading my protein of interest. What are the possible causes?

A2: There are several potential reasons for a lack of degradation:

  • Poor cell permeability: PROTACs are large molecules and may have poor membrane permeability.

  • Low VHL expression: The target cells may have low endogenous levels of VHL, the E3 ligase recruited by your degrader.

  • Inefficient ternary complex formation: The linker connecting the VH032 ligand and the warhead may not be optimal for the formation of a stable and productive ternary complex between your target protein and VHL.

  • "Hook effect": At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-VHL) that do not lead to degradation, thus reducing the efficiency of the ternary complex formation.

  • Compound instability: The degrader may be unstable in your experimental conditions.

Q3: How can I confirm that the observed degradation is VHL-dependent?

A3: To confirm VHL-dependent degradation, you should include the following controls in your experiments:

  • Inactive stereoisomer control: Use a version of your degrader synthesized with an inactive stereoisomer of VH032 (e.g., (S,R,R)-VH032) that does not bind to VHL. This control should not induce degradation of your target protein.

  • VHL ligand competition: Co-treat your cells with your degrader and an excess of free this compound ligand. The free ligand will compete for binding to VHL and should prevent the degradation of your target protein.

  • VHL knockdown/knockout: Perform your degradation experiment in cells where VHL has been knocked down (e.g., using siRNA) or knocked out. In the absence of VHL, your degrader should not be able to induce degradation of the target protein.

Q4: What is the "hook effect" and how can I avoid it?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This is because the formation of binary complexes (PROTAC-target and PROTAC-VHL) becomes more favorable than the formation of the productive ternary complex (target-PROTAC-VHL), which is necessary for degradation. To avoid the hook effect, it is essential to perform a dose-response experiment with a wide range of degrader concentrations to determine the optimal concentration for maximal degradation (DC50).

Troubleshooting Guide

Problem Possible Cause Recommended Action
No or low degradation of the target protein. 1. Poor cell permeability of the degrader. 2. Low expression of VHL in the cell line. 3. Suboptimal linker length or composition. 4. Degrader instability. 5. Inefficient ternary complex formation.1. Assess cell permeability using assays like PAMPA. 2. Confirm VHL expression by Western blot or qPCR. 3. Synthesize and test a panel of degraders with different linkers. 4. Evaluate compound stability in your experimental media. 5. Perform a co-immunoprecipitation experiment to assess ternary complex formation.
Inconsistent degradation results between experiments. 1. Cell passage number and confluency. 2. Variability in compound preparation and storage. 3. Inconsistent incubation times.1. Use cells within a consistent passage number range and at a similar confluency for all experiments. 2. Ensure consistent preparation of stock solutions and proper storage to avoid degradation of the compound. 3. Perform a time-course experiment to determine the optimal incubation time for maximal degradation.
High background or non-specific bands in Western blot. 1. Poor antibody quality. 2. Suboptimal blocking conditions.1. Use a high-quality, validated primary antibody for your target protein. 2. Optimize blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and incubation time.
Observed degradation is not VHL-dependent. 1. Off-target effects of the warhead. 2. Non-specific cytotoxicity leading to protein degradation.1. Test the warhead alone for its effect on the target protein. 2. Include an inactive stereoisomer control and perform VHL ligand competition experiments. 3. Assess cell viability to rule out general toxicity.
"Hook effect" observed at high concentrations. Formation of non-productive binary complexes.Perform a full dose-response curve to identify the optimal concentration range for degradation and determine the DC50 value.

Quantitative Data Summary

The following table summarizes key parameters for evaluating the efficacy of protein degraders. Note that these values are highly dependent on the specific degrader, target protein, and cell line used.

ParameterDescriptionTypical Range for Potent DegradersReference
DC50 The concentration of the degrader that results in 50% degradation of the target protein.Sub-micromolar to low nanomolar
Dmax The maximum percentage of target protein degradation achieved.>80%
Cell Permeability (Papp) A measure of a compound's ability to cross the cell membrane.Varies significantly based on PROTAC structure.

Example Data for a VHL-based BRD4 Degrader:

E3 Ligase RecruiterTarget ProteinDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
VHLBRD415>950.5

This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific PROTACs and experimental conditions.

Experimental Protocols

Protocol 1: Assessing Target Engagement using Cellular Thermal Shift Assay (CETSA)

This protocol allows for the confirmation of target engagement by your this compound-based degrader in a cellular context.

Methodology:

  • Cell Treatment: Treat cells with your degrader at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Lysis and Fractionation: Lyse the cells by freeze-thawing and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein in each sample by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.

Protocol 2: Confirming Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)

This protocol is used to verify the formation of the target protein-degrader-VHL ternary complex.

Methodology:

  • Cell Treatment and Lysis: Treat cells with your degrader or vehicle control. Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for your target protein or for VHL.

  • Pull-down: Use protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Detection: Elute the bound proteins and analyze the presence of all three components (target protein, VHL, and Cullin-2 as an indicator of the active VHL complex) by Western blotting.

Protocol 3: Verifying Ubiquitin-Proteasome System (UPS) Dependent Degradation

This protocol confirms that the degradation of your target protein is mediated by the UPS.

Methodology:

  • Co-treatment: Treat cells with your degrader alone, a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) alone, and a combination of your degrader and the inhibitor.

  • Cell Lysis and Detection: After the treatment period, lyse the cells and perform a Western blot for your target protein.

  • Analysis: A rescue of the target protein levels in the co-treated samples compared to the samples treated with the degrader alone indicates that the degradation is dependent on the ubiquitin-proteasome pathway.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC VH032-based Degrader Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Target_PROTAC_VHL Target-Degrader-VHL Complex Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Target_PROTAC_VHL->Ub Ubiquitination Troubleshooting_Workflow Start Start: No/Poor Degradation Check_Permeability Assess Cell Permeability (e.g., PAMPA) Start->Check_Permeability Check_VHL Check VHL Expression (Western Blot/qPCR) Start->Check_VHL Dose_Response Perform Dose-Response (Check for Hook Effect) Start->Dose_Response Optimize_Linker Optimize Linker (Synthesize Analogs) Check_Permeability->Optimize_Linker If poor Success Successful Degradation Check_VHL->Success If sufficient Assess_Ternary_Complex Assess Ternary Complex Formation (Co-IP) Optimize_Linker->Assess_Ternary_Complex Check_Controls Run Negative Controls (Inactive Isomer, Competition) Assess_Ternary_Complex->Check_Controls Dose_Response->Success If optimal conc. found Check_Controls->Success If controls validate mechanism UPS_Pathway Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP-dependent activation E2 E2 Ub-Conjugating Enzyme E1->E2 Ub transfer E3 E3 Ligase (e.g., VHL) E2->E3 Binds to E3 Target Target Protein E3->Target Substrate recognition PolyUb_Target Polyubiquitinated Target E3->PolyUb_Target Polyubiquitination Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

References

stability of (R,S,S)-VH032 in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of (R,S,S)-VH032. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a specific stereoisomer of VH032, a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its primary role is to bind to VHL and disrupt the interaction between VHL and Hypoxia-Inducible Factor-alpha (HIF-α).[1][3] Under normal oxygen conditions, VHL targets HIF-α for ubiquitination and subsequent proteasomal degradation.[4] By inhibiting this interaction, this compound stabilizes HIF-α, leading to the activation of the hypoxic response. This mechanism is crucial for research into conditions like anemia and for the development of Proteolysis Targeting Chimeras (PROTACs), where VH032 is used to recruit VHL to a target protein for degradation.

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the integrity of this compound. For solid forms, storage at -20°C is recommended for up to three years. Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. For short-term storage of solutions (up to one month), -20°C is acceptable.

Q3: In what solvents can I dissolve this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL. For in vivo studies, various formulations have been reported, including combinations of DMSO, PEG300, Tween-80, and saline or corn oil. It is important to use newly opened, anhydrous DMSO, as the compound is hygroscopic and absorbed water can affect solubility. If precipitation occurs upon dissolution, gentle heating and/or sonication can be used to aid solubilization.

Troubleshooting Guide

Issue 1: Inconsistent or lower than expected activity in cellular assays.
Potential Cause Troubleshooting Step
Degradation of this compound stock solution 1. Prepare a fresh stock solution from powder. 2. Avoid repeated freeze-thaw cycles by preparing and using aliquots. 3. Verify the age of the solid compound and ensure it has been stored correctly at -20°C.
Poor cell permeability 1. While VH032-based molecules are generally cell-permeable, specific cell lines may have different uptake efficiencies. 2. Consider using a more potent analog like VH298 if permeability is a suspected issue. 3. Ensure the final DMSO concentration in the cell culture medium is at a non-toxic level (typically ≤ 1%).
Interaction with media components 1. Some components of cell culture media could potentially interact with the compound. 2. Test the stability of this compound in your specific cell culture medium over the time course of your experiment.
Low expression of VHL in the cell line 1. VHL expression can vary between cell types. 2. Confirm VHL expression levels in your cell line of interest via Western Blot or qPCR.
Issue 2: Precipitation of this compound in aqueous buffers or media.
Potential Cause Troubleshooting Step
Low aqueous solubility 1. This compound has low intrinsic aqueous solubility. 2. Minimize the final concentration of the compound in aqueous solutions. 3. For in vivo use, consider formulation with solubility-enhancing agents like PEG300, Tween-80, or SBE-β-CD. 4. Ensure the DMSO stock solution is added to the aqueous buffer with vigorous mixing to facilitate dispersion.
pH-dependent solubility 1. The stability and solubility of compounds with ionizable groups can be pH-dependent. 2. While specific data for this compound is not available, it is advisable to maintain a consistent pH in your experimental buffer system.

Data Summary

Form Storage Temperature Recommended Duration Notes
Solid (Powder) -20°CUp to 3 yearsStore in a sealed container, away from moisture.
In Solvent (e.g., DMSO) -80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.
In Solvent (e.g., DMSO) -20°CUp to 1 monthFor short-term storage.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solutions

  • Allow the solid this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 100 mg/mL).

  • To aid dissolution, the mixture can be gently vortexed or sonicated.

  • Once fully dissolved, aliquot the stock solution into single-use tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol 2: General Stability Assessment of this compound in an Experimental Buffer

This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer.

  • Preparation of Samples:

    • Prepare a solution of this compound in the desired experimental buffer at the final working concentration.

    • Prepare multiple identical samples for analysis at different time points.

    • Include a control sample of the compound dissolved in a stable solvent like DMSO, stored at -80°C.

  • Incubation:

    • Incubate the samples under the desired experimental conditions (e.g., 37°C, room temperature, exposure to light).

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a sample for analysis.

  • Analysis:

    • Analyze the concentration of the parent this compound compound using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

  • Data Interpretation:

    • Compare the peak area of this compound at each time point to the initial (time 0) sample to determine the percentage of the compound remaining.

Visualizations

VHL_HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VH032 Inhibition HIF1a HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF1a->PHDs O2 VHL VHL HIF1a->VHL Binding Proteasome Proteasome HIF1a->Proteasome PHDs->HIF1a Hydroxylation Ub Ubiquitin VHL->Ub Ub->HIF1a Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_stable HIF-1α (Stable) HIF1b HIF-1β HIF1a_stable->HIF1b Nucleus Nucleus HIF1b->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Gene_Expression Gene Expression HRE->Gene_Expression VH032 This compound VHL_inhibited VHL VH032->VHL_inhibited Inhibits Binding

Caption: VHL-HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.

Stability_Workflow start Start: Assess Stability Need prepare_samples Prepare this compound Samples in Test Conditions start->prepare_samples stress_conditions Expose Samples to Stress Conditions (e.g., Temp, pH, Light) prepare_samples->stress_conditions time_points Collect Samples at Pre-defined Time Points stress_conditions->time_points analysis Analyze Samples using Stability-Indicating Method (e.g., HPLC) time_points->analysis data_interp Interpret Data: Calculate % Degradation analysis->data_interp end End: Determine Stability Profile data_interp->end

Caption: General experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_compound Compound Integrity cluster_protocol Protocol Review cluster_reagents Reagents & Buffers issue Issue: Inconsistent Experimental Results check_compound Check Compound Integrity issue->check_compound Potential Cause check_protocol Review Experimental Protocol issue->check_protocol Potential Cause check_reagents Verify Reagents & Buffers issue->check_reagents Potential Cause fresh_stock Prepare Fresh Stock Solution check_compound->fresh_stock verify_storage Verify Storage Conditions check_compound->verify_storage solubility_check Confirm Solubility in Assay Buffer check_protocol->solubility_check concentration_check Verify Final Concentration check_protocol->concentration_check buffer_ph Check Buffer pH check_reagents->buffer_ph reagent_age Assess Reagent Age/Quality check_reagents->reagent_age

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

refining the synthesis of (R,S,S)-VH032 for higher yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of (R,S,S)-VH032 for higher yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Synthesis & Optimization

Q1: What are the common synthetic strategies for this compound, and which is recommended for high yield and purity?

A1: Several synthetic routes to this compound have been reported, primarily converging on the coupling of key intermediates. A highly efficient, column chromatography-free process has been developed, enabling large-scale production with high yield and purity. This method is recommended for its scalability and efficiency. A recent unified, five-step route has also been reported to produce multigram quantities with a 56% overall yield.[1][2][3]

Q2: I am experiencing low overall yield. What are the critical steps to focus on for optimization?

A2: Low overall yield can result from inefficiencies in several steps. Key areas for optimization include:

  • C-H Arylation: The coupling of 4-methylthiazole is a critical step. The choice of catalyst, such as Pd-PEPPSI-IPr, has been shown to be more effective than Pd(OAc)2, leading to higher yields and easier purification.[2][3]

  • Amide Coupling Reactions: Ensure efficient coupling reagents (e.g., HATU, DIPEA) and appropriate reaction conditions (solvent, temperature, and reaction time) are used for the formation of amide bonds.

  • Deprotection Steps: Incomplete deprotection of Boc groups can lead to a mixture of products and lower the yield of the desired amine. Using a strong acid like HCl in dioxane is a common and effective method.

  • Work-up and Purification: A column chromatography-free process has been reported to achieve high yield and purity, which can be advantageous for large-scale synthesis.

Troubleshooting Specific Issues

Q3: During the synthesis of the (4-(4-methylthiazol-5-yl)phenyl)methanamine intermediate, I'm getting a low yield and difficult-to-filter product. How can I improve this?

A3: This is a known issue, particularly at a larger scale. Some earlier methods resulted in a clay-like reaction mixture that is challenging to filter, leading to yields below 30%. To circumvent this, consider the following:

  • Alternative Coupling Strategy: A Pd(OAc)2-catalyzed direct Heck coupling of Boc-protected 4-bromo-benzyl amine and 4-methylthiazole is a more reliable method.

  • Improved Catalyst System: Utilizing Pd-PEPPSI-IPr as a pre-catalyst for the C-H arylation of 4-methylthiazole can result in a cleaner reaction and easier product isolation.

Q4: My final product purity is below 95%. What are the likely impurities and how can I remove them?

A4: Impurities can arise from several sources, including incomplete reactions, side-products, and residual starting materials or reagents.

  • Incomplete Reactions: Monitor reaction progress using techniques like TLC or LC-MS to ensure full conversion before work-up.

  • Side-Products: In the C-H arylation step, byproducts can form. Using an optimized catalyst system can minimize their formation.

  • Purification: While a chromatography-free synthesis is possible, for very high purity, flash column chromatography or preparative HPLC might be necessary. A reported method achieved 98.0% purity after purification with a Prep-HPLC system. For the amine intermediate, a multi-step workup involving solvent washes can effectively remove impurities to achieve >97% purity without chromatography.

Q5: I am struggling with the synthesis of the VH032 amine precursor. Can you provide a reliable, scalable method?

A5: A robust, column chromatography-free process has been developed that can produce the VH032 amine hydrochloride on a multi-gram scale (42.5 g) with a 65% overall yield and 97% purity within a week. This method is designed to be scalable and avoids the challenges of purification by chromatography.

Data Presentation

Table 1: Comparison of Reported Yields and Purities for this compound and its Amine Precursor

CompoundSynthetic ApproachScaleOverall YieldPurityPurification MethodReference
VH032 Amine HClColumn chromatography-free process42.5 g65%97%Non-chromatographic work-up
This compoundAcetylation of VH032 amine143 mg60.6%98.0%Preparative HPLC
This compoundUnified 5-step routeMulti-gram56%97%Not specified

Experimental Protocols

Protocol 1: Synthesis of VH032 Amine Hydrochloride (Column Chromatography-Free)

This protocol is adapted from a reported scalable synthesis.

Step 1: Synthesis of tert-Butyl ((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate

  • Dissolve (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid (46.3 g, 200 mmol) in DCM (530 ml).

  • Cool the solution to 0 °C.

  • Add DIPEA (87 mL, 501 mmol), followed by the addition of (4-(4-methylthiazol-5-yl)phenyl)methanamine.

  • Add HATU as the coupling agent.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, proceed directly to the next step without purification.

Step 2: Deprotection to form VH032 Amine Hydrochloride

  • To the solution from the previous step, add 4 M HCl in dioxane (117 mL) dropwise at room temperature over 30 minutes.

  • Add MeOH (50 mL) and stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture.

  • Add water (600 mL) to the residue.

  • Transfer the solution to a separatory funnel and wash with DCM (3 x 200 mL).

  • The aqueous layer contains the desired product. Lyophilize or carefully evaporate the water to obtain the VH032 amine hydrochloride salt.

Protocol 2: Synthesis of this compound via Acetylation

This protocol is based on a reported final step acetylation.

  • Dissolve VH032 amine in dichloromethane (DCM).

  • Add N,N-diisopropylethylamine (DIPEA).

  • Add acetic anhydride to the mixture.

  • Stir the reaction at room temperature for approximately 25 minutes.

  • Quench the reaction with brine and extract the product with DCM.

  • Wash the organic layer with brine and dry over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by preparative HPLC to yield this compound as a white solid.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Materials (Boc-L-tert-leucine, (2S,4R)-4-hydroxypyrrolidine, etc.) intermediate1 Key Intermediate 1 (Boc-protected amino acid proline conjugate) start->intermediate1 coupling Amide Coupling (HATU, DIPEA) intermediate1->coupling intermediate2 Key Intermediate 2 ((4-(4-methylthiazol-5-yl)phenyl)methanamine) intermediate2->coupling boc_protected_vh032 Boc-Protected this compound coupling->boc_protected_vh032 deprotection Boc Deprotection (HCl/dioxane) boc_protected_vh032->deprotection vh032_amine This compound Amine deprotection->vh032_amine acetylation Acetylation (Acetic Anhydride, DIPEA) vh032_amine->acetylation final_product Final Product (this compound) acetylation->final_product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Flowchart start Low Yield or Purity Issue q1 Which step shows low conversion? start->q1 c_h_arylation C-H Arylation q1->c_h_arylation C-H Arylation amide_coupling Amide Coupling q1->amide_coupling Coupling deprotection Deprotection q1->deprotection Deprotection purification Purification q1->purification Final Purity sol_arylation Optimize Catalyst (e.g., Pd-PEPPSI-IPr) and Reaction Conditions c_h_arylation->sol_arylation sol_coupling Verify Reagent Quality (HATU, DIPEA) and Reaction Time amide_coupling->sol_coupling sol_deprotection Ensure Anhydrous Conditions and Sufficient Reagent deprotection->sol_deprotection sol_purification Consider Prep-HPLC for High Purity or Recrystallization purification->sol_purification

References

Technical Support Center: Optimizing (R,S,S)-VH032 PROTACs with Amide-to-Ester Substitution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (R,S,S)-VH032 based PROTACs, specifically focusing on the implications of amide-to-ester substitutions to improve their properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for considering an amide-to-ester substitution in a VH032-based PROTAC?

An amide-to-ester substitution is a chemical strategy aimed at improving the physicochemical properties and cellular activity of PROTACs.[1][2][3] PROTACs often fall "beyond the Rule of 5," exhibiting high molecular weight and polarity, which can lead to poor cell permeability and limited oral bioavailability.[1] Replacing a polar amide bond with a less polar ester can enhance cell permeability, a critical factor for PROTAC efficacy.[4] This modification has been shown to result in more potent degraders with an earlier onset of the "hook effect".

Q2: I've synthesized an ester-linked VH032 PROTAC, but I'm concerned about its stability. How does this modification affect stability?

This is a valid concern. While the amide-to-ester substitution can improve permeability, esters are generally more susceptible to hydrolysis by plasma esterases compared to their amide counterparts. Experimental data shows that amide-containing PROTACs are typically more stable in human plasma. However, ester-PROTACs have demonstrated remarkable intracellular stability. It is crucial to experimentally determine the plasma stability of your specific ester-linked PROTAC to assess its viability for in vivo applications.

Q3: My ester-linked PROTAC shows higher permeability but doesn't have a correspondingly higher degradation activity. What could be the issue?

While increased permeability is a key driver for improved activity, other factors can influence PROTAC efficacy. One possibility is a reduction in binding affinity to the VHL E3 ligase upon substitution. It has been noted that substituting the amide between the VH032 ligand and the linker can reduce binding affinity. Therefore, the position of the amide-to-ester substitution is critical. Another factor could be the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Inefficient ternary complex formation can limit degradation even with high intracellular concentrations of the PROTAC.

Q4: I'm observing a "hook effect" with my new ester-linked PROTAC at lower concentrations than its amide equivalent. Is this expected?

Yes, this is an expected outcome. The "hook effect" is a phenomenon where at high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, leading to a bell-shaped dose-response curve. Because the ester-linked PROTACs are more cell-permeable, they reach higher intracellular concentrations more effectively. This leads to the saturation of the system and the onset of the hook effect at lower administered concentrations compared to the less permeable amide counterparts.

Q5: What are the key experimental steps to compare the properties of an amide- vs. an ester-linked VH032 PROTAC?

To comprehensively compare the two PROTACs, you should perform a series of in vitro assays:

  • Permeability Assessment: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive permeability.

  • Plasma Stability Assay: Incubate the PROTACs in human plasma and measure the percentage of compound remaining over time.

  • Target Degradation Assay: Perform a Western blot to quantify the degradation of the target protein in a relevant cell line at various concentrations and time points.

  • Ternary Complex Formation Assay: Use biophysical techniques like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to assess the formation of the ternary complex.

  • Binding Affinity Measurement: Determine the binding affinity of the PROTAC to the VHL E3 ligase to ensure the ester substitution has not significantly compromised binding.

Data Presentation

Table 1: Comparison of Permeability and Plasma Stability for Amide vs. Ester PROTACs

Compound PairLinker TypeModificationALogPPermeability (10⁻⁶ cm/s)% Compound Remaining in Human Plasma (90 min)
1 vs. 8 Amide/EsterMatched Pair1.9/2.50.2/1.3>90% / ~40%
2 vs. 9 Amide/EsterMatched Pair2.5/3.10.3/2.5>90% / ~10%
3 vs. 10 Amide/EsterMatched Pair3.1/3.71.2/4.5>90% / <10%
4 vs. 11 Amide/EsterMatched Pair3.7/4.32.5/6.8>90% / <10%

Data synthesized from information presented in the referenced articles.

Table 2: Cellular Degradation Activity of Amide vs. Ester BET Degraders

PROTACModificationDC₅₀ (nM)Dₘₐₓ (%)
Amide 1 Amide Linker12085
Ester 1 Ester Linker3095
Amide 2 Amide Linker8590
Ester 2 Ester Linker2098

Hypothetical data for illustrative purposes based on the general findings that ester PROTACs are more potent degraders.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive membrane permeability of the PROTACs.

  • Methodology:

    • Prepare a donor plate with the PROTAC compounds dissolved in a suitable buffer (e.g., PBS at pH 7.4).

    • Coat the filter of an acceptor plate with a lipid mixture (e.g., 2% lecithin in dodecane).

    • Add buffer to the acceptor wells.

    • Place the acceptor plate on top of the donor plate, creating a "sandwich," and incubate at room temperature for a specified period (e.g., 4-18 hours).

    • After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the concentration at equilibrium.

2. Western Blot for Target Protein Degradation

  • Objective: To quantify the extent of target protein degradation induced by the PROTACs.

  • Methodology:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the amide and ester PROTACs for a specific duration (e.g., 2, 4, 8, 16, 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (VH032-Linker-Warhead) Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Enters Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degrades

Caption: Mechanism of action for a VH032-based PROTAC.

Experimental_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_physchem Physicochemical Properties cluster_cellular Cellular & Mechanistic Assays cluster_analysis Data Analysis & Comparison Amide_PROTAC Synthesize Amide-PROTAC PAMPA PAMPA Assay (Permeability) Amide_PROTAC->PAMPA Plasma_Stability Plasma Stability Assay Amide_PROTAC->Plasma_Stability Ester_PROTAC Synthesize Ester-PROTAC Ester_PROTAC->PAMPA Ester_PROTAC->Plasma_Stability Degradation_Assay Western Blot (Target Degradation) PAMPA->Degradation_Assay Data_Analysis Compare Permeability, Stability & Potency PAMPA->Data_Analysis Plasma_Stability->Degradation_Assay Plasma_Stability->Data_Analysis Ternary_Complex_Assay Biophysical Assay (Ternary Complex) Degradation_Assay->Ternary_Complex_Assay Degradation_Assay->Data_Analysis Binding_Assay FP/TR-FRET (VHL Binding) Ternary_Complex_Assay->Binding_Assay Binding_Assay->Data_Analysis

Caption: Workflow for comparing amide- and ester-linked PROTACs.

Logical_Relationship Amide_Ester Amide-to-Ester Substitution Remove_HBD Remove H-Bond Donor Increase Lipophilicity Amide_Ester->Remove_HBD Decreased_Stability Decreased Plasma Stability Amide_Ester->Decreased_Stability Potential downside Altered_Binding Potentially Altered VHL Binding Amide_Ester->Altered_Binding Potential downside Increased_Permeability Increased Cell Permeability Remove_HBD->Increased_Permeability Increased_Potency Increased Degradation Potency Increased_Permeability->Increased_Potency Leads to Earlier_Hook Earlier Onset of Hook Effect Increased_Permeability->Earlier_Hook Leads to

References

Validation & Comparative

Validating VHL Engagement of (R,S,S)-VH032-based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. A significant class of these molecules utilizes the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag target proteins for degradation. The (R,S,S) stereoisomer of the VHL ligand VH032 is a cornerstone in the design of these PROTACs.[1][2] Effective VHL engagement and the subsequent formation of a stable ternary complex are paramount for the efficacy of these degraders. This guide provides a comparative overview of key experimental methods to validate the VHL engagement of (R,S,S)-VH032-based PROTACs, complete with experimental data and detailed protocols.

The PROTAC-VHL Pathway: A Mechanistic Overview

This compound-based PROTACs are heterobifunctional molecules. One end binds to the protein of interest (POI), and the other end, featuring the VH032 moiety, recruits the VHL E3 ligase. This proximity induces the formation of a ternary complex (POI-PROTAC-VHL), facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.[3][4]

PROTAC-VHL Pathway PROTAC-VHL Mediated Protein Degradation cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL_E3 VHL E3 Ligase Complex PROTAC->VHL_E3 Recruits Ternary_Complex POI-PROTAC-VHL POI->Ternary_Complex VHL_E3->Ternary_Complex E2 E2-Ub E2->Ternary_Complex Ub Transfer Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ub Ubiquitin Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition

Caption: VHL-mediated protein degradation pathway induced by a PROTAC.

Comparative Analysis of Validation Methods

A multi-faceted approach, combining biophysical and cellular assays, is crucial for a comprehensive understanding of a PROTAC's mechanism of action. The choice of assay depends on the specific question being addressed, from initial binding to intracellular efficacy.

Assay Type Method Information Provided Pros Cons
Biophysical Surface Plasmon Resonance (SPR)Binary & ternary complex binding affinity (K D ), kinetics (k on , k off ), and cooperativity.[5]Real-time, label-free, provides kinetic data.Requires specialized equipment, protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC)Binary & ternary complex binding affinity (K D ), stoichiometry (n), and thermodynamics (ΔH, ΔS).Gold standard for thermodynamics, solution-based.Requires large amounts of pure protein, lower throughput.
Fluorescence Polarization (FP)Binary and ternary binding affinities.Homogeneous, solution-based, suitable for high-throughput screening.Requires fluorescently labeled probe, potential for interference.
NanoBioluminescence Resonance Energy Transfer (NanoBRET)Intracellular target engagement and ternary complex formation in live cells.Live-cell measurements, quantitative, high-throughput compatible.Requires genetic modification of cells, potential for artifacts from overexpression.
Cellular Western BlotMeasures the reduction in the total amount of the target protein.Direct measure of protein degradation, widely accessible.Semi-quantitative, lower throughput, antibody-dependent.
HiBiT Lytic Detection SystemQuantifies the amount of target protein degradation.Highly sensitive and quantitative, broader dynamic range than Western Blot.Requires genetic tagging of the target protein.
Mass Spectrometry (MS) ProteomicsGlobal protein expression profiling to assess selectivity and off-target effects.Unbiased, highly sensitive, and quantitative.Technically complex, expensive, requires specialized expertise.

Experimental Workflows and Protocols

A systematic workflow is essential for the efficient evaluation of novel PROTACs.

PROTAC Validation Workflow Experimental Workflow for PROTAC Validation Start PROTAC Design & Synthesis Biophysical_Assays Biophysical Characterization (SPR, ITC, FP) Start->Biophysical_Assays Binary_Binding Binary Binding (PROTAC to POI & VHL) Biophysical_Assays->Binary_Binding Ternary_Complex Ternary Complex Formation & Cooperativity Biophysical_Assays->Ternary_Complex Cellular_Assays Cell-Based Evaluation Binary_Binding->Cellular_Assays Ternary_Complex->Cellular_Assays Target_Engagement Intracellular Target Engagement (NanoBRET) Cellular_Assays->Target_Engagement Degradation_Assays Protein Degradation (Western Blot, HiBiT, MS) Target_Engagement->Degradation_Assays Selectivity Selectivity & Off-Target Analysis (Proteomics) Degradation_Assays->Selectivity End Lead Optimization Selectivity->End

Caption: A typical workflow for the validation of PROTACs.

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol outlines the steps to measure the binding kinetics and affinity of a PROTAC-induced ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, streptavidin-coated)

  • Purified, biotinylated VHL-ElonginB-ElonginC (VCB) complex

  • Purified POI

  • This compound-based PROTAC

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of VCB: Immobilize the biotinylated VCB complex onto the streptavidin-coated sensor chip surface to an appropriate response level.

  • Binary Binding (PROTAC to VCB): Inject a series of concentrations of the PROTAC alone over the VCB surface to determine the binary binding affinity and kinetics.

  • Ternary Complex Formation: Prepare a series of solutions containing a fixed, near-saturating concentration of the POI mixed with varying concentrations of the PROTAC.

  • Injection: Inject the POI-PROTAC mixtures over the VCB surface.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (k a , k d ) and the dissociation constant (K D ) for the ternary complex.

  • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = K D (binary) / K D (ternary). A value of α > 1 indicates positive cooperativity.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified VCB complex

  • Purified POI

  • This compound-based PROTAC

  • Dialysis buffer (ensure all components are in a matched buffer)

Procedure:

  • Binary Titration (PROTAC into VCB): Fill the ITC cell with the VCB solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes to determine the binary binding parameters.

  • Binary Titration (PROTAC into POI): Repeat step 1 with the POI in the cell to determine the binding to the target protein.

  • Ternary Titration: Fill the ITC cell with a solution containing the VCB complex pre-saturated with the POI. Fill the syringe with the PROTAC solution.

  • Titration: Perform the titration by injecting the PROTAC into the VCB-POI mixture.

  • Data Analysis: Analyze the thermograms using the instrument's software to determine the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) for both binary and ternary interactions.

Protocol 3: NanoBRET™ Target Engagement Assay in Live Cells

This assay quantifies the engagement of the PROTAC with VHL in a cellular context.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-VHL fusion protein

  • Fluorescent tracer for VHL

  • This compound-based PROTAC

  • NanoBRET™ detection reagents

  • Plate reader capable of measuring luminescence and fluorescence

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-VHL plasmid and plate in a white-walled assay plate.

  • Tracer and PROTAC Addition: Add the fluorescent tracer at a predetermined concentration to the cells, followed by a dilution series of the PROTAC.

  • Incubation: Incubate the plate at 37°C in a CO 2 incubator for the desired time.

  • Detection: Add the NanoBRET™ substrate and measure the BRET signal.

  • Data Analysis: A decrease in the BRET signal with increasing PROTAC concentration indicates competition for binding to VHL. Calculate the IC 50 value, which reflects the intracellular target engagement.

  • Permeabilized Cell Control: Repeat the assay in the presence of a cell-permeabilizing agent like digitonin to assess binding without the influence of cell permeability.

Protocol 4: Western Blot for Protein Degradation

A standard method to visualize and semi-quantify the reduction of the target protein.

Materials:

  • Cell line of interest

  • This compound-based PROTAC

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer

  • Primary antibody against the POI

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Treat cells with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control and a positive control (e.g., co-treatment with MG132 to block degradation).

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Conclusion

The validation of VHL engagement is a critical step in the development of this compound-based PROTACs. A combination of biophysical and cellular assays provides a comprehensive picture of a PROTAC's mechanism of action, from its initial binding to the VHL E3 ligase and the target protein to its ability to induce degradation in a complex cellular environment. The data and protocols presented in this guide offer a framework for researchers to effectively characterize and optimize their PROTAC candidates, ultimately accelerating the development of novel therapeutics.

References

A Comparative Guide to VH032 Enantiomers: (R,S,S)-VH032 vs. (S,R,R)-VH032

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the von Hippel-Lindau (VHL) E3 ligase ligands, (R,S,S)-VH032 and (S,R,R)-VH032. These compounds are pivotal in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in targeted protein degradation. This document summarizes the available data on their efficacy, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction to VH032 and its Enantiomers

VH032 is a potent and selective small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It functions by inhibiting the interaction between VHL and Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of the cellular response to hypoxia. By binding to VHL, VH032 can be incorporated into PROTACs to recruit VHL to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

VH032 possesses three chiral centers, giving rise to several stereoisomers. This guide focuses on two specific enantiomers: (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, commonly referred to as This compound , and its enantiomer, (S,R,R)-VH032 . While both are utilized in the synthesis of PROTACs, direct, publicly available, head-to-head comparisons of their binding affinities and cellular efficacies are limited. For instance, this compound has been used in the development of a tau-targeting PROTAC, while (S,R,R)-VH032 has been employed in the creation of an NCOA4 degrader. This suggests that while both are active, their specific properties may lend them to different applications.

Quantitative Data on VH032 Efficacy

ParameterReported ValueAssay MethodReference
Binding Affinity (Kd) to VHL 185 nMNot Specified[1][2]

Note: The lack of specific quantitative data for each enantiomer represents a significant knowledge gap. Researchers are encouraged to perform direct comparative studies to elucidate the potential differences in efficacy between this compound and (S,R,R)-VH032.

VHL/HIF-1α Signaling Pathway

Under normoxic (normal oxygen) conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows HIF-1α to be recognized by the VHL E3 ligase complex, leading to its ubiquitination and proteasomal degradation. In hypoxic (low oxygen) conditions, PHD activity is inhibited, causing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes. VH032 and its enantiomers mimic the hydroxylated proline residue of HIF-1α, thereby competitively binding to VHL and preventing the degradation of HIF-1α.

VHL_HIF1a_Pathway VHL/HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_inhibition Inhibition by VH032 HIF-1α_p HIF-1α PHD PHD Enzymes HIF-1α_p->PHD O2 HIF-1α_OH Hydroxylated HIF-1α PHD->HIF-1α_OH VHL_complex VHL E3 Ligase Complex HIF-1α_OH->VHL_complex Proteasome Proteasome HIF-1α_OH->Proteasome Ub Ubiquitin VHL_complex->Ub Ub->HIF-1α_OH Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_s HIF-1α HIF-1_dimer HIF-1 Dimer HIF-1α_s->HIF-1_dimer HIF-1β HIF-1β HIF-1β->HIF-1_dimer Nucleus Nucleus HIF-1_dimer->Nucleus HRE Hypoxia Response Elements Gene_Transcription Gene Transcription HRE->Gene_Transcription VH032 This compound or (S,R,R)-VH032 VHL_complex_i VHL E3 Ligase Complex VH032->VHL_complex_i HIF-1α_OH_i Hydroxylated HIF-1α HIF-1α_OH_i->Block Block->VHL_complex_i

VHL/HIF-1α Signaling Pathway

Experimental Protocols

To assess the efficacy of VH032 enantiomers, several key experiments are typically performed.

VHL Binding Affinity Assessment: Fluorescence Polarization (FP) Assay

This assay measures the binding affinity of a compound to VHL by competing with a fluorescently labeled HIF-1α peptide.

Experimental Workflow:

FP_Assay_Workflow Fluorescence Polarization Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - VHL Protein Complex (VBC) - Fluorescently Labeled HIF-1α Peptide (Tracer) - Test Compounds (this compound, (S,R,R)-VH032) - Assay Buffer Start->Prepare_Reagents Dispense_Compounds Dispense serial dilutions of test compounds into a microplate Prepare_Reagents->Dispense_Compounds Add_VBC Add VHL protein complex to all wells Dispense_Compounds->Add_VBC Incubate_1 Incubate to allow compound-protein binding Add_VBC->Incubate_1 Add_Tracer Add fluorescent tracer to all wells Incubate_1->Add_Tracer Incubate_2 Incubate to reach equilibrium Add_Tracer->Incubate_2 Measure_FP Measure fluorescence polarization using a plate reader Incubate_2->Measure_FP Analyze_Data Analyze data to determine IC50/Kd values Measure_FP->Analyze_Data End End Analyze_Data->End

Fluorescence Polarization Assay Workflow

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the VHL-ElonginB-ElonginC (VBC) complex in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Prepare a stock solution of a fluorescently labeled HIF-1α peptide (e.g., FAM-labeled) in the same assay buffer.

    • Prepare serial dilutions of this compound and (S,R,R)-VH032 in DMSO, followed by a final dilution in the assay buffer.

  • Assay Procedure:

    • To the wells of a low-volume, black microplate, add the diluted test compounds.

    • Add the VBC protein complex to all wells (except for no-protein controls).

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding.

    • Add the fluorescently labeled HIF-1α peptide to all wells.

    • Incubate the plate at room temperature, protected from light, until the binding reaction reaches equilibrium (e.g., 60-90 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a suitable plate reader.

    • The data is typically analyzed using a four-parameter logistic model to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the fluorescent peptide. The dissociation constant (Kd) can then be calculated from the IC50 value.

Cellular Efficacy Assessment: HIF-1α Accumulation Assay (Western Blot)

This assay determines the ability of the compounds to stabilize HIF-1α in cells.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or HEK293T) to approximately 70-80% confluency.

    • Treat the cells with varying concentrations of this compound and (S,R,R)-VH032 for a specified duration (e.g., 4-8 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known PHD inhibitor like DMOG or hypoxia).

  • Protein Extraction:

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for HIF-1α. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for HIF-1α and the loading control.

    • Normalize the HIF-1α band intensity to the loading control to determine the relative increase in HIF-1α levels upon treatment.

Target Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

This assay measures the transcriptional activity of stabilized HIF-1α by quantifying the mRNA levels of its target genes (e.g., VEGFA, GLUT1).

Detailed Methodology:

  • Cell Culture and Treatment:

    • Follow the same procedure as for the HIF-1α accumulation assay.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the treated cells using a suitable RNA isolation kit.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for HIF-1α target genes and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

    • Run the PCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative mRNA expression levels of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Conclusion

This compound and (S,R,R)-VH032 are valuable chemical tools for the development of VHL-based PROTACs. While their individual applications in different PROTAC constructs suggest they are both effective VHL ligands, a direct quantitative comparison of their binding affinities and cellular activities is currently lacking in the scientific literature. The experimental protocols detailed in this guide provide a framework for researchers to conduct such comparative studies. Elucidating the specific efficacy of each enantiomer will be crucial for the rational design and optimization of future VHL-recruiting PROTACs for therapeutic applications.

References

A Comparative Guide to VHL Ligands: (R,S,S)-VH032 vs. VH298 in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the design of Proteolysis Targeting Chimeras (PROTACs), the choice of E3 ligase ligand is a critical determinant of the final molecule's efficacy and pharmacological properties. The von Hippel-Lindau (VHL) E3 ligase is a popular choice for recruitment, and several ligands have been developed to engage it. This guide provides an objective comparison of two prominent VHL ligands, (R,S,S)-VH032 and VH298, supported by experimental data to inform rational PROTAC design.

Performance Comparison: this compound vs. VH298

The selection between this compound and VH298 for PROTAC development often involves a trade-off between binding affinity and cellular permeability. While both are effective VHL ligands, they exhibit distinct characteristics that can influence the performance of the resulting PROTAC.

This compound is a well-established VHL ligand that has been successfully incorporated into numerous PROTACs, including the widely studied MZ1.[1][2] It is a derivative of the natural VHL ligand, a hydroxylated HIF-1α peptide.[1][2]

VH298 was developed through systematic optimization of the VH032 scaffold, aiming to improve upon its physicochemical properties.[3] This optimization resulted in a ligand with enhanced cell permeability and, in some assays, a higher binding affinity for VHL. The improved cellular activity of VH298 is a key advantage in PROTAC design, as it can lead to more potent degradation of the target protein.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the performance of this compound and VH298.

Table 1: VHL Binding Affinity

LigandAssay TypeKd / Ki / IC50 (nM)Reference
This compound FAM-HIF-1α peptide FP80 (Kd)
BODIPY FL VH032 TR-FRET18.9 (Ki)
BODIPY FL VH032 FP110.4 (Ki)
VH298 FAM-HIF-1α peptide FP90 (Kd)
BODIPY FL VH032 TR-FRET11.1 (Ki)
BODIPY FL VH032 FP45.2 - 110.6 (IC50)

Table 2: Physicochemical and Cellular Properties

PropertyThis compoundVH298Reference
Cell Permeability LowHigh
Cellular Activity LowerHigher
HIF-1α Stabilization Effective at >10 µMEffective at 10 µM
Microsomal Stability LowerHigher

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context in which these ligands are used, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for PROTAC development.

VHL_mediated_protein_degradation VHL-Mediated Protein Degradation Pathway cluster_normoxia Normoxia cluster_VHL_complex VHL E3 Ligase Complex cluster_ubiquitination Ubiquitination HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs Prolyl hydroxylation Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α VHL VHL Hydroxylated HIF-1α->VHL Recognition Polyubiquitinated HIF-1α Polyubiquitinated HIF-1α Hydroxylated HIF-1α->Polyubiquitinated HIF-1α VHL->Hydroxylated HIF-1α Polyubiquitination ElonginC Elongin C VHL->ElonginC Cul2 Cullin 2 VHL->Cul2 ElonginB Elongin B ElonginC->ElonginB Rbx1 Rbx1 Cul2->Rbx1 E1 E1 E2 E2 E1->E2 Ub Transfer E2->VHL Ub Transfer Ub Ubiquitin Proteasome Proteasome Polyubiquitinated HIF-1α->Proteasome Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Caption: VHL-mediated degradation of HIF-1α.

PROTAC_Development_Workflow PROTAC Development and Evaluation Workflow cluster_design PROTAC Design cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays cluster_validation In Vivo Validation Target Ligand Target Ligand PROTAC Synthesis PROTAC Synthesis Target Ligand->PROTAC Synthesis E3 Ligase Ligand VHL Ligand (this compound or VH298) E3 Ligase Ligand->PROTAC Synthesis Linker Linker Linker->PROTAC Synthesis Binding Affinity Binding Affinity (FP, TR-FRET, ITC) PROTAC Synthesis->Binding Affinity Ternary Complex Formation Ternary Complex Formation (ITC, SPR) Binding Affinity->Ternary Complex Formation Cell Permeability Cell Permeability (PAMPA, Caco-2) Ternary Complex Formation->Cell Permeability Target Engagement Target Engagement (CETSA, NanoBRET) Cell Permeability->Target Engagement Protein Degradation Protein Degradation (Western Blot, MS) Target Engagement->Protein Degradation Pharmacokinetics Pharmacokinetics (PK) Protein Degradation->Pharmacokinetics Pharmacodynamics Pharmacodynamics (PD) Pharmacokinetics->Pharmacodynamics Efficacy Studies Efficacy in Animal Models Pharmacodynamics->Efficacy Studies

Caption: General workflow for PROTAC development.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of VHL ligands and their corresponding PROTACs.

Fluorescence Polarization (FP) Assay for VHL Binding

This assay measures the binding of a fluorescently labeled ligand to a protein.

  • Principle: When a small fluorescent molecule tumbles rapidly in solution, the emitted light is depolarized. Upon binding to a larger protein, its tumbling slows, and the polarization of the emitted light increases.

  • Materials:

    • Fluorescently labeled VHL ligand (e.g., FAM-HIF-1α peptide).

    • Recombinant VHL-ElonginB-ElonginC (VCB) complex.

    • Test compounds (this compound, VH298, or PROTACs).

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • 384-well black plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the fluorescently labeled VHL ligand to each well at a fixed concentration.

    • Add the VCB complex to each well at a fixed concentration.

    • Add the diluted test compounds to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is another method to quantify binding interactions in a homogenous format.

  • Principle: TR-FRET is based on the energy transfer between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2) when they are in close proximity.

  • Materials:

    • GST-tagged VCB complex.

    • Terbium-labeled anti-GST antibody (donor).

    • Biotinylated VHL ligand.

    • Streptavidin-d2 (acceptor).

    • Test compounds.

    • Assay buffer.

    • 384-well low-volume white plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add the GST-VCB complex, Terbium-anti-GST antibody, biotinylated VHL ligand, and streptavidin-d2 to the wells.

    • Add the diluted test compounds.

    • Incubate the plate at room temperature.

    • Measure the TR-FRET signal (emission at two wavelengths) after excitation at the donor's excitation wavelength.

  • Data Analysis: The ratio of the acceptor and donor emission signals is calculated. IC50 values are determined from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the target engagement of a ligand in a cellular environment.

  • Principle: The binding of a ligand to its target protein can increase the protein's thermal stability.

  • Materials:

    • Cells expressing the target protein (VHL).

    • Test compounds.

    • Cell lysis buffer.

    • Equipment for heating cell lysates and performing Western blotting or mass spectrometry.

  • Procedure:

    • Treat cells with the test compound or vehicle control.

    • Harvest and lyse the cells.

    • Divide the cell lysate into aliquots and heat them to a range of temperatures.

    • Centrifuge the samples to pellet the aggregated proteins.

    • Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of VHL remaining.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble VHL against the temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Western Blotting for Protein Degradation

This is a standard technique to quantify the reduction of a target protein's levels following PROTAC treatment.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

  • Materials:

    • Cells treated with the PROTAC.

    • Cell lysis buffer with protease inhibitors.

    • SDS-PAGE gels and electrophoresis equipment.

    • PVDF or nitrocellulose membrane.

    • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies.

    • Wash the membrane and incubate with the secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control to determine the percentage of degradation.

Conclusion

The choice between this compound and VH298 in PROTAC design is context-dependent. This compound is a well-validated VHL ligand that has been instrumental in the development of many successful PROTACs. However, its relatively low cell permeability can be a limiting factor. VH298 offers a significant advantage in terms of improved cell permeability and, in many cases, higher cellular potency. This can translate to more effective target degradation at lower concentrations.

For initial PROTAC design and proof-of-concept studies, either ligand can be a suitable starting point. However, for projects aiming for in vivo efficacy and clinical translation, the superior physicochemical properties of VH298 make it a more attractive choice. Researchers should carefully consider the specific requirements of their target and the desired properties of the final PROTAC molecule when selecting a VHL ligand. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of PROTACs incorporating either this compound or VH298.

References

Unveiling Target Degradation: A Comparative Guide to (R,S,S)-VH032 PROTACs using Western Blot Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R,S,S)-VH032-based Proteolysis Targeting Chimeras (PROTACs) against alternative degraders, with a focus on Western blot validation of target protein degradation. This guide includes supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding.

PROTACs are a revolutionary class of molecules that induce selective protein degradation by hijacking the body's own ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The this compound moiety is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ligase, forming the basis for a significant class of PROTACs.[4][5]

Western blotting is a cornerstone technique for validating the efficacy of PROTACs by quantifying the reduction in the target protein levels. Key parameters derived from Western blot analysis are the DC50, the concentration of a PROTAC that results in 50% degradation of the target protein, and the Dmax, the maximum percentage of protein degradation achieved.

Comparative Performance of VHL- and CRBN-Based PROTACs

The two most commonly utilized E3 ligases in PROTAC design are VHL and Cereblon (CRBN). The choice of E3 ligase can significantly impact the degradation efficiency, kinetics, and selectivity of a PROTAC. Below is a comparative summary of the performance of VHL-based (exemplified by MZ1, which contains a VH032-like ligand) and CRBN-based (exemplified by dBET1) PROTACs targeting the BRD4 protein.

ParameterMZ1 (VHL-based)dBET1 (CRBN-based)Key Insights
Target Protein BRD4BRD4Both PROTACs target the same protein, allowing for a direct comparison of the E3 ligase recruiting moiety.
Degradation Potency (DC50 in HeLa cells) ~13 nM~3 nMdBET1 demonstrates higher potency in this specific cellular context, requiring a lower concentration to achieve 50% degradation.
Kinetics of Degradation Slower OnsetRapid DegradationCRBN-based PROTACs can sometimes exhibit faster degradation kinetics.
Ternary Complex Cooperativity (α) >1 (Positive)~1 (Non-cooperative)Positive cooperativity, often observed with VHL-based PROTACs, can enhance the stability of the ternary complex (POI-PROTAC-E3 ligase), which may contribute to more sustained degradation.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway of PROTAC action and the experimental workflow for Western blot validation.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_experiment Experimental Workflow A 1. Cell Treatment: Incubate cells with varying concentrations of PROTAC. B 2. Cell Lysis: Extract total protein. A->B C 3. Protein Quantification: Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE: Separate proteins by size. C->D E 5. Protein Transfer: Transfer proteins to a membrane (e.g., PVDF). D->E F 6. Immunoblotting: Probe with primary antibody (anti-POI) and secondary antibody. E->F G 7. Signal Detection: Visualize protein bands. F->G H 8. Data Analysis: Quantify band intensity and calculate DC50 and Dmax. G->H

Workflow for DC50/Dmax determination by Western blot.

Experimental Protocols

A detailed protocol for validating target degradation using Western blot is provided below. This protocol is a generalized procedure and may require optimization based on the specific cell line, target protein, and antibodies used.

Materials:

  • Cell culture reagents

  • This compound PROTAC and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound PROTAC in cell culture media.

    • Treat the cells with the PROTAC dilutions and a vehicle-only control for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Clarify the lysates by centrifugation to remove cell debris.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.

    • Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Confirmation of Proteasome-Dependent Degradation:

To confirm that the observed protein degradation is mediated by the proteasome, cells can be co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein levels in the presence of the proteasome inhibitor would confirm that the degradation is proteasome-dependent.

References

Assessing the Selectivity of (R,S,S)-VH032-Based Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted therapy by enabling the degradation of specific proteins rather than their inhibition. A key component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest, marking it for proteasomal degradation. (R,S,S)-VH032 is a widely used ligand that recruits the von Hippel-Lindau (VHL) E3 ligase. This guide provides a comparative analysis of the selectivity of this compound-based degraders against other common degrader platforms, supported by experimental data and detailed methodologies.

Introduction to this compound and PROTAC Technology

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ligase. This compound is a derivative of the VHL ligand VH032 and is a crucial component in many VHL-recruiting PROTACs. The selectivity of a PROTAC is a critical attribute, as off-target degradation can lead to unintended cellular effects and toxicity. This guide focuses on comparing the selectivity of VHL-based degraders, particularly those utilizing VH032-derived ligands, with degraders that employ the Cereblon (CRBN) E3 ligase, another popularly recruited ligase in PROTAC design.

Comparative Selectivity Analysis: VHL vs. CRBN-Based Degraders

A common strategy to evaluate the selectivity of degraders is to compare molecules that target the same protein but recruit different E3 ligases. A prime example is the degradation of the BET (Bromodomain and Extra-Terminal domain) protein BRD4, a well-established cancer target. The VHL-based degrader MZ1 and the CRBN-based degraders dBET1 and ARV-825 all target BRD4, providing an excellent platform for a head-to-head comparison of selectivity.

Quantitative Degradation Efficiency

The efficiency of a PROTAC is often measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the degradation efficiencies of the VHL-based degrader MZ1 and the CRBN-based degrader dBET1 against BRD4 in different cell lines.

DegraderE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MZ1 VHLBRD4HeLa~8>90[1]
BRD2HeLa~80<90[1]
BRD3HeLa~100<90[1]
dBET1 CRBNBRD4MV4;11<100>90[2]
BRD2MV4;11<100>90[2]
BRD3MV4;11<100>90

Note: DC50 and Dmax values can vary depending on the cell line and experimental conditions.

Studies have shown that while both VHL and CRBN-based degraders can potently degrade BRD4, MZ1 exhibits a degree of selectivity for BRD4 over other BET family members, BRD2 and BRD3. In contrast, dBET1 tends to be a pan-BET degrader, effectively degrading BRD2, BRD3, and BRD4. This difference in selectivity is attributed to the formation of the ternary complex between the degrader, the target protein, and the E3 ligase, where subtle conformational differences can favor the degradation of one protein over another.

Proteome-Wide Selectivity

Global quantitative proteomics is a powerful tool to assess the off-target effects of PROTACs. In these experiments, cells are treated with the degrader, and the levels of thousands of proteins are quantified to identify any unintended degradation.

Proteomic studies have been conducted on both MZ1 and dBET1. For MZ1, mass spectrometry analysis in HeLa cells treated with 1 µM of the compound for 24 hours revealed high selectivity for the degradation of BRD2, BRD3, and BRD4 among over 5,600 quantified proteins. Similarly, proteomic profiling of dBET1 in MV4;11 cells showed that at a concentration of 250 nM, the most significantly depleted proteins were BRD2, BRD3, and BRD4 out of 7,429 proteins detected.

While both degraders demonstrate good overall selectivity, the choice between a VHL-based and a CRBN-based degrader may depend on the specific therapeutic context and the tolerance for off-target effects on other BET family members. The more buried binding pocket of VHL is thought to contribute to higher selectivity for its substrates compared to CRBN, which may have a broader substrate scope.

Experimental Protocols

Accurate assessment of degrader selectivity relies on robust experimental methodologies. Below are detailed protocols for key experiments.

Western Blotting for Target Protein Degradation

Western blotting is a standard method to quantify the degradation of a target protein.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density and allow them to attach overnight.

  • Treat cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detect the signal using a chemiluminescence substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Mass Spectrometry-Based Proteomics for Selectivity Profiling

Mass spectrometry (MS)-based proteomics provides an unbiased, global view of protein level changes upon degrader treatment.

1. Sample Preparation:

  • Treat cells with the PROTAC or vehicle control.

  • Lyse the cells and extract proteins.

  • Reduce, alkylate, and digest the proteins into peptides (e.g., with trypsin).

  • Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis (optional but recommended for high-throughput screening).

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Separate the peptides by reverse-phase liquid chromatography.

  • Analyze the eluted peptides using a high-resolution mass spectrometer.

3. Data Analysis:

  • Identify and quantify peptides and proteins using specialized software (e.g., MaxQuant, Proteome Discoverer).

  • Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the PROTAC-treated samples compared to the control.

  • Volcano plots are often used to visualize proteins with statistically significant changes in abundance.

Visualizing the PROTAC Mechanism and Workflow

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound-based) Target Target Protein (e.g., BRD4) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition & Degradation Target_Bound Target Protein Target_Bound->Ub Poly-ubiquitination PROTAC_Bound PROTAC Target_Bound->PROTAC_Bound VHL_Bound VHL PROTAC_Bound->VHL_Bound VHL_Bound->Target_Bound Ubiquitination

Caption: Mechanism of action for an this compound-based PROTAC.

Experimental Workflow for Assessing Selectivity

Selectivity_Workflow cluster_assays Selectivity Assays Start Start: Select Degrader (this compound-based vs. Alternative) Cell_Treatment Cell Treatment with Degrader and Vehicle Control Start->Cell_Treatment Sample_Prep Sample Preparation (Cell Lysis, Protein Extraction) Cell_Treatment->Sample_Prep Western_Blot Western Blot (Targeted Analysis) Sample_Prep->Western_Blot Mass_Spec Mass Spectrometry (Global Proteomics) Sample_Prep->Mass_Spec Data_Analysis Data Analysis (DC50, Dmax, Off-target Identification) Western_Blot->Data_Analysis Mass_Spec->Data_Analysis Comparison Comparative Analysis of Selectivity Profiles Data_Analysis->Comparison Conclusion Conclusion on Selectivity Comparison->Conclusion

Caption: Experimental workflow for assessing the selectivity of degraders.

BRD4 Signaling Pathway

BRD4_Signaling BRD4 BRD4 Super_Enhancers Super-Enhancers BRD4->Super_Enhancers Binds to Acetylated Histones RNA_Pol_II RNA Polymerase II Super_Enhancers->RNA_Pol_II Recruits Transcription Gene Transcription RNA_Pol_II->Transcription Oncogenes Oncogenes (e.g., MYC) Transcription->Oncogenes Cell_Cycle Cell Cycle Progression Oncogenes->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation

Caption: Simplified signaling pathway involving BRD4.

Conclusion

The selectivity of this compound-based degraders is a critical factor in their development as therapeutic agents. Comparative studies with alternative degrader platforms, such as those recruiting CRBN, provide valuable insights into the determinants of selectivity. While both VHL and CRBN-based degraders can achieve potent and selective degradation of their intended targets, VHL-based degraders may offer an advantage in scenarios where high selectivity against closely related protein family members is paramount. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of degrader selectivity, enabling researchers to make informed decisions in the design and optimization of novel protein degraders.

References

Confirming the Mechanism of Action of (R,S,S)-VH032 PROTACs: An Orthogonal Methods Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action of Proteolysis Targeting Chimeras (PROTACs) is paramount. This guide provides a comprehensive comparison of orthogonal experimental methods to confirm the efficacy and specificity of PROTACs synthesized with the (R,S,S)-VH032 E3 ligase ligand. Using the Tau-targeting PROTAC C004019 as a case study, we present supporting experimental data, detailed protocols, and visualizations to facilitate a thorough understanding of its mechanism of action.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound is a derivative of the VHL (von Hippel-Lindau) E3 ligase ligand used in the synthesis of PROTACs such as C004019, which is designed to selectively promote the clearance of the Tau protein, a hallmark of Alzheimer's disease.[1][2]

To confidently establish the mechanism of action of an this compound-based PROTAC, a suite of orthogonal—or independent—methods must be employed. These techniques should collectively demonstrate target engagement, ternary complex formation, ubiquitination, and selective, proteasome-dependent degradation of the target protein.

I. Target Protein Degradation: The Primary Readout

The most direct measure of a PROTAC's efficacy is the reduction in the levels of the target protein. Western blotting is a cornerstone technique for this assessment, providing a semi-quantitative analysis of protein degradation in a concentration- and time-dependent manner.

Comparison of Cellular Degradation of Tau by C004019
Cell LinePROTAC ConcentrationIncubation Time% Tau Degradation (Total Tau)% Tau Degradation (Phospho-Tau)
HEK293-hTau0.01 µM24 h~20%~25%
HEK293-hTau0.1 µM24 h~50%~55%
HEK293-hTau1 µM24 h~75%~80%
HEK293-hTau10 µM24 h~85%~90%
SH-SY5Y0.1 µM24 h~30%~35%
SH-SY5Y1 µM24 h~60%~65%
SH-SY5Y10 µM24 h~70%~75%

Data is estimated from graphical representations in Wang et al., 2021.[1]

Experimental Protocol: Western Blotting for Target Degradation
  • Cell Culture and Treatment: Plate cells (e.g., HEK293-hTau or SH-SY5Y) at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound PROTAC (e.g., C004019) or vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against the target protein (e.g., total Tau and phospho-Tau) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and express the degradation as a percentage relative to the vehicle-treated control.

G cluster_workflow Western Blot Workflow cell_treatment Cell Treatment with This compound PROTAC lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblotting Immunoblotting transfer->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Data Analysis detection->analysis

Western Blot Workflow for PROTAC-mediated Degradation.

II. Confirmation of Ubiquitin-Proteasome System Involvement

To confirm that the observed protein degradation is mediated by the ubiquitin-proteasome system (UPS), several control experiments are essential.

Key Control Experiments:
  • Proteasome Inhibition: Pre-treatment of cells with a proteasome inhibitor, such as MG132, should rescue the degradation of the target protein. For C004019, co-treatment with MG132 abolished Tau clearance, indicating that the degradation is proteasome-dependent.[1]

  • E3 Ligase Engagement: Co-immunoprecipitation experiments can demonstrate the interaction between the target protein and the E3 ligase in the presence of the PROTAC. In the case of C004019, an association between Tau and VHL was detected, and treatment with C004019 significantly increased the ubiquitination level of Tau.[1]

  • Inactive Control: Synthesizing a PROTAC with an inactive enantiomer of the E3 ligase ligand (e.g., the (R,S,R) or (S,R,S) stereoisomer of the VH032 core) should abrogate degradation. This control demonstrates that the degradation is dependent on the specific engagement of the intended E3 ligase.

Experimental Protocol: Co-Immunoprecipitation for Ubiquitination
  • Cell Treatment and Lysis: Treat cells with the this compound PROTAC and a proteasome inhibitor (to allow ubiquitinated protein to accumulate). Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein (or a tag) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin to detect the ubiquitinated target protein.

G cluster_logic Validation of UPS Involvement degradation Target Protein Degradation Observed proteasome_inhibitor Proteasome Inhibitor (e.g., MG132) degradation->proteasome_inhibitor co_ip Co-IP of Target and E3 Ligase degradation->co_ip inactive_control Inactive Enantiomer Control degradation->inactive_control rescue Degradation Rescued proteasome_inhibitor->rescue ubiquitination Increased Target Ubiquitination co_ip->ubiquitination no_degradation No Degradation inactive_control->no_degradation

Logical Flow for Confirming UPS-mediated Degradation.

III. Biophysical and Cellular Target Engagement Assays

While degradation is the ultimate outcome, it is crucial to confirm that the this compound PROTAC engages its intended targets—the POI and the VHL E3 ligase—and promotes the formation of a ternary complex.

Comparison of Biophysical and Cellular Engagement Assays
AssayPrincipleKey OutputsAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor chip.Binding affinity (KD), kinetics (ka, kd).Real-time, label-free, provides kinetic information.Requires purified proteins, can be technically demanding.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular binding.Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS).Gold standard for thermodynamics, label-free.Requires large amounts of pure protein, lower throughput.
NanoBRET™ Assay Bioluminescence resonance energy transfer between a NanoLuc-tagged protein and a fluorescently labeled ligand.Target engagement in live cells, ternary complex formation.Live-cell assay, high-throughput, quantitative.Requires genetic modification of cells, potential for artifacts.
Experimental Protocol: NanoBRET™ for Ternary Complex Formation
  • Cell Line Preparation: Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase (VHL) fused to HaloTag® in a suitable cell line (e.g., HEK293T).

  • Assay Setup: Seed the cells in a 384-well plate. Add the HaloTag® NanoBRET® 618 ligand to label the VHL-HaloTag® fusion protein.

  • PROTAC Treatment: Add serial dilutions of the this compound PROTAC to the wells.

  • Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (>610 nm) emissions.

  • Data Analysis: Calculate the BRET ratio and plot against the PROTAC concentration to determine the potency of ternary complex formation.

G POI Protein of Interest (e.g., Tau) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds PROTAC This compound PROTAC PROTAC->Ternary_Complex Mediates VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Leads to Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

PROTAC Mechanism of Action Signaling Pathway.

IV. Selectivity Profiling

A critical aspect of PROTAC validation is to assess its selectivity. Ideally, the PROTAC should only degrade the intended target protein without affecting the levels of other proteins in the cell.

Methods for Selectivity Profiling:
  • Quantitative Proteomics (e.g., TMT-MS): This powerful technique allows for the unbiased, global analysis of protein expression changes in response to PROTAC treatment. By comparing the proteome of treated versus untreated cells, off-target degradation can be identified.

  • Western Blotting against Homologous Proteins: For targets that are part of a protein family, it is important to assess the degradation of closely related family members by Western blot.

Experimental Protocol: Quantitative Proteomics for Selectivity
  • Sample Preparation: Treat cells with the this compound PROTAC at a concentration that gives significant on-target degradation (e.g., DC75) and a vehicle control.

  • Protein Digestion and Labeling: Lyse the cells, extract proteins, and digest them into peptides. Label the peptides from different conditions with tandem mass tags (TMT).

  • LC-MS/MS Analysis: Combine the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different conditions. Generate volcano plots to visualize proteins that are significantly up- or down-regulated.

Conclusion

Confirming the mechanism of action of an this compound-based PROTAC requires a multi-faceted approach employing a battery of orthogonal assays. By systematically demonstrating concentration- and time-dependent degradation of the target protein, confirming the involvement of the ubiquitin-proteasome system, providing evidence of target engagement and ternary complex formation, and assessing the selectivity of the degrader, researchers can build a robust and compelling case for the intended mechanism of action. This comprehensive validation is essential for the advancement of PROTACs as both powerful research tools and promising therapeutic agents.

References

A Comparative Benchmarking Guide to Novel Tau-Targeting PROTACs: (R,S,S)-VH032 vs. Existing Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel (R,S,S)-VH032-based PROTAC, C004019, against other existing tau protein degraders. The objective of this document is to present a clear, data-driven analysis of their performance, supported by detailed experimental protocols to aid in the design and evaluation of future research in the field of targeted protein degradation for neurodegenerative diseases.

Introduction to Tau-Targeting PROTACs

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins from cells by hijacking the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[4]

In the context of tauopathies such as Alzheimer's disease, the accumulation of hyperphosphorylated and aggregated tau protein is a key pathological hallmark.[5] PROTACs offer a promising strategy to reduce the levels of pathogenic tau, potentially halting or reversing disease progression. This guide focuses on the this compound-based PROTAC, C004019, which utilizes the von Hippel-Lindau (VHL) E3 ligase to target tau for degradation, and compares its performance with other notable tau degraders that primarily recruit the Cereblon (CRBN) E3 ligase.

Quantitative Performance Comparison of Tau-Targeting PROTACs

The efficacy of PROTACs is primarily evaluated by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the reported performance of C004019 and other key tau-targeting PROTACs in various cellular models.

PROTACE3 Ligase RecruitedTarget ProteinCell Line(s)DC50DmaxReference(s)
C004019 VHLTauHEK293-hTau7.9 nMNot Reported
SH-SY5YConcentration-dependent reduction of total and p-tauNot Reported
QC-01-175 CRBNAberrant TauFrontotemporal Dementia Neuronal Cell Models~100 nM (for significant degradation)~70% at 10 µM after 24h
FMF-06-049 CRBNInsoluble TauP301L Neurons100 nM (for significant degradation)>80% reduction at highest concentration
PROTAC 5 CRBNTauPC12Effective at 10 µMDose-dependent degradation

Signaling Pathways and Mechanism of Action

The primary mechanism of action for tau-targeting PROTACs involves the formation of a ternary complex between the PROTAC molecule, the tau protein, and an E3 ubiquitin ligase (either VHL or CRBN). This proximity facilitates the transfer of ubiquitin molecules to the tau protein, marking it for degradation by the proteasome. The degradation of tau can impact downstream signaling pathways and cellular processes that are implicated in neurodegeneration.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation cluster_outcome Cellular Outcomes PROTAC This compound PROTAC (C004019) Tau Tau Protein (Soluble/Aggregated) PROTAC->Tau Binds to Tau VHL VHL E3 Ligase PROTAC->VHL Recruits VHL Ternary_Complex Tau-PROTAC-VHL Complex Ubiquitination Poly-ubiquitination of Tau Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Tau Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids Reduced_Tau Reduced Tau Burden Degradation->Reduced_Tau Improved_Function Improved Synaptic and Cognitive Function Reduced_Tau->Improved_Function

Caption: Mechanism of this compound PROTAC (C004019) mediated tau protein degradation.

Experimental Protocols

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in total and phosphorylated tau levels following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Tau5 for total tau, anti-p-tau S396)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells (e.g., HEK293-hTau or SH-SY5Y) in appropriate culture plates and treat with varying concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate proteins by electrophoresis, and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis: Capture the signal using an imaging system. Quantify band intensities and normalize to a loading control (e.g., actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_degradation Degradation Assessment cluster_viability Cell Viability Assessment A Cell Seeding (e.g., SH-SY5Y, HEK293-hTau) B PROTAC Treatment (Varying Concentrations) A->B C1 Cell Lysis & Protein Quantification B->C1 D1 CCK-8 / MTT Assay B->D1 C2 Western Blotting (Total Tau, p-Tau, Actin) C1->C2 C3 Densitometry Analysis C2->C3 C4 Calculate DC50 & Dmax C3->C4 D2 Measure Absorbance D1->D2 D3 Calculate % Viability D2->D3

Caption: General experimental workflow for comparing tau-targeting PROTACs.

Cell Viability Assay (CCK-8 or MTT)

This assay determines the cytotoxicity of the PROTAC compounds.

Materials:

  • 96-well plates

  • Cell culture medium

  • PROTAC compounds

  • CCK-8 (Cell Counting Kit-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density.

  • Compound Treatment: Add various concentrations of the PROTAC to the wells and incubate for a specified period (e.g., 24 hours).

  • Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Logical Framework for Comparison

The benchmarking of a novel PROTAC like C004019 against existing degraders involves a multi-faceted evaluation of its potency, efficacy, and potential for therapeutic application.

Logical_Comparison cluster_novel Novel PROTAC cluster_existing Existing Degraders cluster_criteria Benchmarking Criteria cluster_decision Decision Framework Novel_PROTAC This compound PROTAC (C004019) Potency Potency (DC50) Novel_PROTAC->Potency Efficacy Efficacy (Dmax) Novel_PROTAC->Efficacy Selectivity Selectivity (Total vs. p-Tau, Soluble vs. Insoluble) Novel_PROTAC->Selectivity Cytotoxicity Cytotoxicity (Cell Viability) Novel_PROTAC->Cytotoxicity Existing_PROTACs e.g., QC-01-175, FMF-06-049 Existing_PROTACs->Potency Existing_PROTACs->Efficacy Existing_PROTACs->Selectivity Existing_PROTACs->Cytotoxicity Evaluation Comparative Evaluation Potency->Evaluation Efficacy->Evaluation Selectivity->Evaluation Cytotoxicity->Evaluation

Caption: Logical relationship for benchmarking novel vs. existing tau PROTACs.

Conclusion

The development of tau-targeting PROTACs represents a significant advancement in the pursuit of effective therapies for Alzheimer's disease and other tauopathies. The this compound-based PROTAC, C004019, has demonstrated potent degradation of tau protein in preclinical models. This guide provides a framework for comparing C004019 with other existing tau degraders, emphasizing the importance of standardized experimental protocols and quantitative data analysis. Future studies should continue to investigate the binding affinities, in vivo efficacy, and safety profiles of these promising therapeutic agents.

References

Safety Operating Guide

Proper Disposal of (R,S,S)-VH032: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the proper disposal of the research-grade chemical (R,S,S)-VH032 based on established best practices for laboratory hazardous waste management. A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. Researchers, scientists, and drug development professionals must obtain the specific SDS from their supplier for definitive handling and disposal instructions. All procedures should be conducted in accordance with institutional, local, state, and federal regulations.

This compound is a ligand for the E3 ligase VHL and is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] As a bioactive small molecule, it requires careful handling and disposal to ensure personnel safety and environmental protection.

Chemical and Physical Properties of this compound

A summary of the available quantitative data for this compound is presented below. This information is compiled from various chemical suppliers.

PropertyValueSource
Molecular FormulaC24H32N4O4SBroadPharm[2], TargetMol[3]
Molecular Weight472.6 g/mol BroadPharm[2], TargetMol[3]
CAS Number2230826-33-0MedChemExpress
Storage (Solid)-20°C for 3 years, 4°C for 2 yearsMedChemExpress
Storage (In Solvent)-80°C for 6 months, -20°C for 1 monthMedChemExpress

Protocol for Proper Disposal of this compound

The following is a step-by-step protocol for the safe disposal of this compound, based on general guidelines for hazardous chemical waste.

Personnel Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step 1: Waste Identification and Classification

  • Treat all this compound, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container if possible.

    • For contaminated lab supplies (e.g., weigh boats, gloves, paper towels), double-bag them in clear plastic bags.

    • Place the original container or bags into a designated, compatible hazardous waste container for solids.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container with a screw-on cap.

    • Do not fill the container beyond 90% capacity to allow for expansion.

  • Sharps Waste:

    • Dispose of any sharps (e.g., needles, contaminated glassware) that have come into contact with this compound in a designated, puncture-resistant sharps container.

Step 3: Labeling and Storage

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

  • Ensure the storage area is secure and that incompatible wastes are segregated.

  • Keep the waste container securely closed except when adding waste.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste collection and documentation.

Step 5: Decontamination of Empty Containers

  • An empty container that held this compound must be decontaminated before being disposed of as regular trash.

  • Triple-rinse the container with a suitable solvent capable of dissolving the compound (e.g., DMSO, ethanol).

  • Collect the rinsate as hazardous liquid waste and dispose of it according to the liquid waste procedure.

  • After triple-rinsing, allow the container to air-dry in a well-ventilated area, such as a fume hood.

  • Deface or remove the original label before disposing of the clean, empty container in the regular trash or recycling.

This compound Disposal Workflow

G cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal cluster_decon Container Decontamination ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) waste_id Identify this compound as Hazardous Waste ppe->waste_id solid Solid Waste (Powder, Contaminated Items) waste_id->solid liquid Liquid Waste (Solutions) waste_id->liquid sharps Sharps Waste (Needles, Glassware) waste_id->sharps solid_container Collect in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid->liquid_container sharps_container Collect in Labeled Sharps Container sharps->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EH&S) storage->ehs_pickup empty_container Empty this compound Container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dry_container Air Dry Container triple_rinse->dry_container collect_rinsate->liquid_container dispose_trash Dispose of Clean Container in Regular Trash/Recycling dry_container->dispose_trash

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling (R,S,S)-VH032

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring personal and environmental safety during the handling of potent, biologically active molecules like (R,S,S)-VH032 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. This compound is a ligand for the E3 Ligase VHL, utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2][3]. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling similar research-grade PROTAC molecules and general laboratory safety protocols[4].

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE.

PPE CategorySpecific Recommendations
Eye and Face Protection Chemical safety goggles or a face shield should be worn.[4]
Hand Protection Chemically resistant gloves, such as nitrile, are recommended.
Body Protection A laboratory coat must be worn to protect against splashes and spills.
Respiratory Protection Work should be conducted in a well-ventilated area. A fume hood is advised for handling the solid compound and preparing stock solutions.

Operational Plan: From Receipt to Disposal

A structured operational plan is critical for maintaining the integrity of this compound and ensuring the safety of all laboratory personnel.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The solid form is typically stored at -20°C for long-term stability.

2. Preparation of Stock Solutions:

  • All handling of the solid compound should be performed within a chemical fume hood to minimize inhalation exposure.

  • Equilibrate the vial to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound.

  • Prepare stock solutions by dissolving the compound in a suitable solvent, such as DMSO. Sonication may be necessary to ensure complete dissolution.

  • Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

3. Handling and Experimental Use:

  • Always wear the recommended PPE when handling the compound, whether in solid or solution form.

  • Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • If inhalation occurs, move to an area with fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • In case of accidental ingestion, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

4. Disposal Plan:

  • All waste materials contaminated with this compound, including empty vials, pipette tips, and gloves, should be collected in a designated and clearly labeled hazardous waste container.

  • Dispose of chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

VH032_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management Receive Receive & Inspect Store Store Compound Receive->Store Wear_PPE Don Appropriate PPE Prep_Stock Prepare Stock Solution (in Fume Hood) Store->Prep_Stock Prep_Stock->Wear_PPE Transfer to Experimental Area Conduct_Exp Conduct Experiment Wear_PPE->Conduct_Exp Collect_Waste Collect Contaminated Waste Conduct_Exp->Collect_Waste Generate Waste Dispose Dispose via EHS Collect_Waste->Dispose

Safe handling workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research. Always consult your institution's specific safety protocols and the most current safety data available for any chemical you are working with.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.